molecular formula C11H20N2O2 B1532698 4-Boc-4,7-diazaspiro[2.5]octane CAS No. 674792-08-6

4-Boc-4,7-diazaspiro[2.5]octane

Cat. No.: B1532698
CAS No.: 674792-08-6
M. Wt: 212.29 g/mol
InChI Key: XNLYPHAMXHERHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-4,7-diazaspiro[2.5]octane is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLYPHAMXHERHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680030
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674792-08-6
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl-4,7-diazaspiro[2.5]octane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Boc-4,7-diazaspiro[2.5]octane: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diazaspiro[2.5]octane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. 4-Boc-4,7-diazaspiro[2.5]octane (tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate), registered under CAS number 674792-08-6, has emerged as a particularly valuable building block.[1][2] Its unique architecture, featuring a cyclopropane ring fused to a piperazine system at a quaternary spiro-center, imparts a high degree of conformational rigidity. This rigidity is a desirable trait in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

This guide provides an in-depth analysis of the core properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals. We will explore the causality behind its utility, focusing on how its distinct structure is leveraged in the synthesis of complex pharmaceutical agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The compound typically presents as an off-white to light yellow crystalline solid.[1] Its Boc (tert-butoxycarbonyl) protecting group ensures good solubility in common organic solvents such as dichloromethane (DCM), methanol, and DMSO, while it remains insoluble in water.[3]

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 674792-08-6[1][4]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance Off-white to light yellow solid/crystal[1]
Melting Point 51.0 to 55.0 °C[5]
Boiling Point 301.3 °C at 760 mmHg[1][2]
Density ~1.1 g/cm³[1][2]
Flash Point 136 °C[1][2]
Refractive Index 1.521[1][2]
Purity ≥97% (GC)[1][4]
Storage 2-8°C under inert atmosphere[6]
Spectroscopic Characterization

While specific spectra are proprietary to suppliers, typical analytical data confirms the structure. Spectroscopic characterization is essential for confirming the identity and purity of the material. Key expected signals in NMR spectroscopy would include:

  • ¹H NMR: Resonances for the tert-butyl protons of the Boc group (a sharp singlet around 1.4 ppm), multiplets for the methylene protons on the piperazine and cyclopropane rings.

  • ¹³C NMR: Resonances for the quaternary carbon of the Boc group, the carbonyl carbon, the spiro-carbon, and the distinct methylene carbons of the heterocyclic and cyclopropane rings.

Synthesis of the Scaffold: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and scalable route begins with readily available starting materials like diethyl malonate, proceeding through the construction of the cyclopropane ring, followed by the formation and elaboration of the piperazine moiety.[7][8]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Diethyl Malonate B Diethyl 1,1-cyclopropanedicarboxylate A->B Cyclopropanation (1,2-Dibromoethane, Base) C 1-(Aminomethyl)cyclopropanecarboxamide B->C Multi-step (Hydrolysis, Amidation, Hofmann Rearrangement) D 4,7-Diazaspiro[2.5]octan-5-one C->D Ring Closure (Acylation, Cyclization) E 4,7-Diazaspiro[2.5]octane D->E Reduction (e.g., LiAlH4) F This compound E->F Boc Protection ((Boc)2O)

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Final Boc Protection Step

This protocol details the final, critical step of selectively protecting the N4 position of the parent diamine. The choice of Boc protection is strategic; it provides a stable, lipophilic protecting group that can be removed under mild acidic conditions without affecting other sensitive functionalities.

Objective: To synthesize tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate from 4,7-diazaspiro[2.5]octane.

Materials:

  • 4,7-Diazaspiro[2.5]octane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure: [7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).

  • Basification: Cool the solution to below 30°C and slowly add sodium hydroxide (approx. 1.2 eq).

  • Addition of Boc Anhydride: Cool the mixture to below 5°C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, approx. 1.1 eq) dropwise, ensuring the internal temperature remains below 5°C.

    • Expert Insight: Maintaining a low temperature during the addition of (Boc)₂O is crucial to control the exotherm and prevent di-protection or side reactions. The regioselectivity for the N4 position is generally favored, but careful control improves the yield of the desired mono-protected product.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for approximately 13 hours, or until TLC monitoring indicates the consumption of the starting material.

  • Work-up and Purification: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product is then purified by silica gel column chromatography to yield pure this compound as a solid. A typical yield for this step is around 73%.[7]

Chemical Reactivity and Strategic Deprotection

The chemical utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The N4 nitrogen is masked by the acid-labile Boc group, while the N7 secondary amine is available for nucleophilic attack on various electrophiles. This allows for a modular and controlled approach to building complex molecules.

Reactivity_Diagram Start This compound Deriv N7-Derivatized Intermediate Start->Deriv N-Alkylation / N-Arylation (R-X, Base) Deprotected N7-Derivatized 4,7-diazaspiro[2.5]octane Deriv->Deprotected Boc Deprotection (TFA or HCl in Dioxane) Final Final Product Deprotected->Final Further Functionalization (e.g., Amidation, Reductive Amination)

Key chemical transformations of this compound.
Protocol 1: N7-Alkylation/Arylation

The exposed secondary amine at the N7 position is a key handle for introducing diversity. It readily participates in SN2-type reactions with alkyl halides or nucleophilic aromatic substitution (SNAr) with activated aryl halides.

Objective: To perform N-alkylation on the N7 position.

Step-by-Step Procedure (General): [9]

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) slowly at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

  • Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 2: Boc Group Deprotection

The removal of the Boc group is a critical step to unmask the N4 amine for subsequent reactions. This is typically achieved under acidic conditions.

Objective: To deprotect the N4-Boc group.

Step-by-Step Procedure (using TFA): [1]

  • Dissolve the Boc-protected substrate in dichloromethane (DCM, approx. 10-20 volumes).

  • Add trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at room temperature.

    • Expert Insight: The reaction is often accompanied by the evolution of isobutylene and carbon dioxide gas. Ensure the reaction is performed in a well-ventilated fume hood. The use of a scavenger, such as triethylsilane, can be beneficial if the substrate is sensitive to the tert-butyl cation by-product.

  • Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting amine is often isolated as its TFA salt, which can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive work-up.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the 4,7-diazaspiro[2.5]octane scaffold makes it an excellent bioisostere for the more flexible piperazine ring, a common motif in many bioactive molecules. This structural constraint can enhance selectivity and improve pharmacokinetic properties.

Case Study 1: Risdiplam (Evrysdi®) - A Treatment for Spinal Muscular Atrophy

A prominent example showcasing the utility of this scaffold is in the synthesis of Risdiplam, the first approved small-molecule therapy for spinal muscular atrophy.[10] The 4,7-diazaspiro[2.5]octane moiety is a critical component of the final drug structure.[10][11] In the synthesis, the N7-amine of the Boc-protected scaffold is used to displace a halogen on a substituted pyridine ring via an SNAr reaction.[10][11] Subsequent steps, including deprotection of the Boc group, lead to the final complex molecule.[11] The inclusion of this spirocyclic fragment was a key design element, contributing to the molecule's overall conformation and biological activity.[6][10]

Case Study 2: Kinase Inhibitors

Spirocyclic scaffolds are increasingly utilized in the design of kinase inhibitors to achieve selectivity and occupy specific regions of the ATP-binding pocket.[2] Patent literature discloses the use of the 4,7-diazaspiro[2.5]octane scaffold in the development of novel inhibitors of KIF18A, a mitotic kinesin and a target for cancer therapy. In these compounds, the spirocycle serves as a rigid core to correctly orient the pharmacophoric elements for interaction with the kinase.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its defining features—a rigid spirocyclic core, orthogonal protecting group strategy, and its role as a three-dimensional piperazine bioisostere—provide a robust platform for constructing novel and complex molecular architectures. The successful incorporation of this scaffold into approved drugs like Risdiplam validates its importance and signals its continued potential in the development of next-generation therapeutics. Understanding its properties, synthesis, and reactivity is essential for any researcher looking to leverage the benefits of constrained scaffolds in drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of complex molecular scaffolds is paramount to accessing novel chemical space and developing next-generation therapeutics. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and ability to present substituents in well-defined vectors. This guide provides a comprehensive technical overview of the physicochemical properties of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, commonly known as 4-Boc-4,7-diazaspiro[2.5]octane.

This key building block, featuring a unique diazaspiro[2.5]octane core, serves as a valuable intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a crucial handle for controlled, sequential functionalization, making it an indispensable tool in multi-step organic synthesis.[1] This document will delve into the core physicochemical characteristics of this compound, its stability and reactivity profile, and provide practical, field-proven insights into its handling and analytical characterization.

Chemical Structure and Core Properties

The foundational element of this compound is its spirocyclic framework, where a cyclopropane ring and a piperazine ring share a single carbon atom. This arrangement imparts a distinct conformational rigidity that is highly sought after in drug design.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O₂[1][2]
Molecular Weight 212.29 g/mol [1][2]
CAS Number 674792-08-6[1][2]
Appearance White to off-white or light yellow solid/crystalline powder[1][3]
Boiling Point 301.3 °C at 760 mmHg[1]
Melting Point 51.0 to 55.0 °C; 70-75°C (decomposition observed)[3][4]
Density ~1.1 g/cm³[1]
Refractive Index 1.521[1]
pKa (predicted) 10.17 ± 0.20
Solubility Soluble in DMSO, methanol, and dichloromethane; insoluble in water.[3]

Reactivity and Stability: The Role of the Boc Protecting Group

The synthetic utility of this compound is largely dictated by the reactivity of the Boc protecting group. The Boc group is renowned for its stability under a wide range of conditions, which allows for selective manipulation of other functional groups within a molecule.

Stability Profile
  • Basic and Nucleophilic Conditions: The Boc group is exceptionally stable in the presence of strong bases (e.g., NaOH, KOH) and various nucleophiles. This stability is a key feature that enables a broad scope of synthetic transformations on the unprotected secondary amine or other parts of the molecule.

  • Catalytic Hydrogenation: The Boc group is stable to conditions typically used for the cleavage of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz), such as catalytic hydrogenation. This orthogonality is a cornerstone of modern protecting group strategies in complex molecule synthesis.

Reactivity Profile: Deprotection

The primary mode of reactivity for the Boc group is its cleavage under acidic conditions. This deprotection reaction regenerates the free amine, allowing for subsequent functionalization at the N4 position.

G cluster_0 Boc Deprotection Workflow Start This compound Acid Acidic Reagent (e.g., TFA, HCl) Start->Acid Step 1: Add Acid Reaction Protonation and Tert-butyl Cation Elimination Acid->Reaction Step 2: Initiate Reaction Intermediate Carbamic Acid Intermediate Reaction->Intermediate Forms Decarboxylation Spontaneous Decarboxylation Intermediate->Decarboxylation Undergoes Product 4,7-diazaspiro[2.5]octane (as salt) Decarboxylation->Product Yields End Neutralization (optional) Product->End Step 3: Work-up Final_Product Free Diamine End->Final_Product

Caption: Generalized workflow for the acid-mediated deprotection of this compound.

Common Deprotection Protocols:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) is the most common and efficient method for Boc deprotection. The reaction is typically rapid, often completing within 1-2 hours at room temperature.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 4M HCl in dioxane or diethyl ether, is also a widely used and effective reagent for Boc removal.

Causality Behind Experimental Choices: The choice of a strong acid like TFA or HCl is crucial as the deprotection mechanism relies on the protonation of the carbamate carbonyl oxygen. This protonation weakens the C-O bond of the tert-butyl group, facilitating its departure as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. The use of a scavenger, such as triethylsilane or anisole, is sometimes employed to trap the liberated tert-butyl cation and prevent potential side reactions with other nucleophilic functional groups in the substrate.

Experimental Protocols for Characterization

Ensuring the purity and structural integrity of this compound is critical for its successful application in synthesis. The following are standard protocols for its characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a sensitive and accurate method for determining the purity of non-volatile organic compounds. It separates the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.

    • Mobile Phase: A gradient elution is often employed to ensure good separation of both polar and non-polar impurities. A common gradient runs from a higher percentage of water (with 0.1% formic acid or TFA) to a higher percentage of acetonitrile or methanol (with 0.1% formic acid or TFA).

    • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

    • Column Temperature: Maintain the column at a constant temperature, typically 25-30 °C, to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210-220 nm) is common for carbamates.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. A purity level of ≥98% is common for high-quality material.[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Expected Chemical Shifts (δ):

    • Boc group: A characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

    • Piperazine and Cyclopropane Protons: A series of complex multiplets in the range of approximately 0.5-4.0 ppm.

    • NH Proton: A broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Boc group: Resonances for the quaternary carbon at ~80 ppm and the carbonyl carbon at ~155 ppm. The three methyl carbons will appear around 28 ppm.

    • Piperazine and Cyclopropane Carbons: Resonances in the aliphatic region of the spectrum.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Expected m/z: The expected mass-to-charge ratio for the protonated molecule [C₁₁H₂₀N₂O₂ + H]⁺ would be approximately 213.16.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage Conditions: It is recommended to store the compound at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen).[3] It should be kept in a tightly sealed container in a dry and well-ventilated place.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex, spirocyclic molecules for pharmaceutical and materials science applications.[1] Its well-defined physicochemical properties, coupled with the robust and selectively cleavable Boc protecting group, provide chemists with a powerful tool for navigating intricate synthetic pathways. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and reliable use in research and development.

References

Spectroscopic Profile of 4-Boc-4,7-diazaspiro[2.5]octane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Boc-4,7-diazaspiro[2.5]octane, with the CAS Number 674792-08-6, is a key building block in contemporary drug discovery and development.[1][2] Its rigid spirocyclic core, containing a cyclopropane ring fused to a piperazine moiety, offers a unique three-dimensional scaffold that is increasingly incorporated into novel therapeutic agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules.[1] This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, offering a crucial reference for researchers in identity confirmation, purity assessment, and reaction monitoring.

The structural uniqueness of this diazaspiro compound, with its molecular formula C₁₁H₂₀N₂O₂ and molecular weight of 212.29 g/mol , gives rise to a distinct spectroscopic fingerprint.[1][2] Understanding this fingerprint is paramount for its effective utilization in multi-step synthetic pathways. This document will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the underlying structural basis for the observed signals, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms in this compound dictates its spectroscopic behavior. The following diagram illustrates the molecular structure and numbering convention used for the interpretation of the spectral data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the protons of the Boc group, the piperazine ring, and the cyclopropane ring. The asymmetry introduced by the Boc group will lead to more complex splitting patterns than in the unsubstituted parent molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4 - 3.6m4HH-5, H-8Protons on carbons adjacent to the Boc-protected nitrogen are deshielded.
~2.8 - 3.0m2HH-6Protons on the carbon adjacent to the unprotected nitrogen.
~1.45s9HBoc (CH₃)₃Characteristic singlet for the nine equivalent protons of the tert-butyl group.
~1.0 - 1.2br s1HN-HThe proton on the unprotected nitrogen, often a broad singlet.
~0.5 - 0.8m4HH-1, H-2Protons of the cyclopropane ring, appearing in the upfield region due to shielding effects.

Causality behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds. However, if hydrogen bonding or exchangeable protons (like the N-H proton) are of particular interest, DMSO-d₆ can be advantageous as it slows down the exchange rate, often resulting in sharper N-H signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~155C=O (Boc)Carbonyl carbon of the carbamate group.
~80C(CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~50 - 55C-5, C-8Carbons adjacent to the Boc-protected nitrogen.
~45 - 50C-6Carbon adjacent to the unprotected nitrogen.
~30 - 35Spiro CThe spirocyclic carbon atom.
~28C(CH₃)₃ (Boc)Methyl carbons of the tert-butyl group.
~10 - 15C-1, C-2Carbons of the cyclopropane ring, highly shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300Medium, broadN-H stretchVibration of the N-H bond of the secondary amine.
2975 - 2850StrongC-H stretch (sp³)Aliphatic C-H stretching from the piperazine and cyclopropane rings, and the Boc group.
~1690StrongC=O stretch (carbamate)Characteristic strong absorption for the carbonyl group of the Boc protecting group.
~1470MediumC-H bend (CH₂)Scissoring vibration of the methylene groups.
~1365MediumC-H bend (t-butyl)Characteristic bending vibration for the tert-butyl group.
~1160StrongC-N stretchStretching vibration of the carbon-nitrogen bonds.
~1020MediumC-O stretchStretching of the C-O bond in the carbamate.

Trustworthiness in Protocol: A self-validating IR protocol involves running a background spectrum immediately before the sample spectrum. This ensures that any atmospheric CO₂ and water vapor absorptions are subtracted, leading to a clean and reliable spectrum of the analyte.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonRationale
213[M+H]⁺Protonated molecular ion in ESI+ or CI.
157[M - C₄H₈]⁺Loss of isobutylene from the Boc group.
113[M - Boc]⁺Loss of the entire Boc group.
57[C₄H₉]⁺tert-Butyl cation, a very common and stable fragment from Boc-protected compounds.

Expertise in Interpretation: The fragmentation of the Boc group is a key diagnostic feature in the mass spectrum. The observation of a loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) from the molecular ion is strong evidence for the presence of a Boc-protected amine. The base peak is often the tert-butyl cation at m/z 57 due to its high stability.

Experimental Protocols

NMR Spectroscopy

G cluster_A Sample Preparation cluster_B Instrument Setup cluster_C Data Acquisition cluster_D Data Processing A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D A1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). A2 Transfer to a 5 mm NMR tube. A1->A2 B1 Insert sample into the spectrometer. B2 Lock, tune, and shim the instrument. B1->B2 C1 Acquire ¹H and ¹³C spectra using standard parameters. D1 Fourier transform, phase correction, and baseline correction. D2 Calibrate the chemical shift reference (e.g., TMS at 0.00 ppm). D1->D2

Figure 2: Workflow for NMR data acquisition.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

G A Record a background spectrum of the empty ATR crystal. B Place a small amount of the solid sample onto the ATR crystal. A->B C Apply pressure and collect the sample spectrum. B->C D Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). C->D

Figure 3: Workflow for ATR-IR data acquisition.

Mass Spectrometry (Electrospray Ionization - ESI)

G A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). B Infuse the sample solution into the ESI source. A->B C Acquire the mass spectrum in positive ion mode. B->C

Figure 4: Workflow for ESI-MS data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile for this compound. By understanding the expected NMR, IR, and MS signatures, researchers can confidently identify this key synthetic intermediate, assess its purity, and monitor its transformations in complex synthetic sequences. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization of this important molecule.

References

An In-depth Technical Guide to the Solubility of 4-Boc-4,7-diazaspiro[2.5]octane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Boc-4,7-diazaspiro[2.5]octane (tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate), a key building block in contemporary organic synthesis and pharmaceutical development.[1][2] Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet, offering a multi-faceted view grounded in the principles of physical organic chemistry. We will explore the theoretical underpinnings of its solubility based on its unique spirocyclic and Boc-protected amine structure, provide detailed, actionable protocols for empirical solubility determination, and present a qualitative solubility profile based on established chemical principles. The objective is to equip the scientist with the foundational knowledge and practical methodologies required to effectively utilize this compound in a variety of solvent systems.

Introduction: The Synthetic Utility and Physicochemical Importance of this compound

This compound (CAS RN: 674792-08-6) has emerged as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[3] Its structure, which features a spirocyclic core combining cyclopropane and piperazine rings, offers a rigid, three-dimensional scaffold that is increasingly sought after in drug design to explore novel chemical space.[1][4] The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms provides stability during multi-step synthetic sequences and allows for selective deprotection under mild acidic conditions, a critical feature for intricate molecular construction.[1][5]

Understanding the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical factor in purification processes such as crystallization and chromatography. In the context of drug development, the solubility of building blocks can significantly impact the properties of the final active pharmaceutical ingredient (API).[6] This guide provides a detailed exploration of the factors governing the solubility of this compound and the methods to accurately determine it.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before delving into its solubility behavior.

PropertyValueSource(s)
CAS Number 674792-08-6[1]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [7]
Appearance White to light yellow or off-white solid/powder/crystal[1]
Density ~1.1 g/cm³[1]
Boiling Point 301.3 °C at 760 mmHg[1]
Melting Point 51.0 to 55.0 °C (Typical range, may vary by purity)
Storage Temperature 2-8 °C, in a cool, well-ventilated area under an inert atmosphere[8]

Theoretical Framework for Solubility

While precise quantitative data is best determined empirically, a robust theoretical assessment of this compound's structure allows for a strong predictive understanding of its solubility profile. The general principle "like dissolves like" is the cornerstone of this analysis, where the polarity of the solute is matched with the polarity of the solvent.[9]

The molecule's solubility is a balance of three key structural features:

  • The tert-Butoxycarbonyl (Boc) Group : The bulky, nonpolar tert-butyl component of the Boc group significantly increases the lipophilicity of the molecule.[1] This feature promotes solubility in nonpolar and moderately polar aprotic organic solvents.[10]

  • The Diaza-carbamate Core : The carbamate linkage (-N-COO-) and the two nitrogen atoms within the spirocyclic system introduce polarity and the potential for hydrogen bond acceptance. This moiety enhances solubility in more polar organic solvents.

  • The Spirocyclic Alkane Framework : The fused cyclopropane and piperazine rings form a compact, rigid, and largely aliphatic (nonpolar) scaffold. This contributes to its solubility in hydrocarbon and ethereal solvents.

Based on this composite structure, a qualitative solubility profile can be predicted. The presence of both significant nonpolar surface area (the Boc group and hydrocarbon backbone) and polar functional groups (the carbamate and the free amine) suggests that this compound will exhibit broad solubility in a range of common organic solvents, but limited solubility in highly polar protic solvents like water or highly nonpolar solvents like hexanes.

Predicted Qualitative Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM), ChloroformHighEffective at solvating both the polar carbamate and nonpolar regions.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighGood balance of polarity to interact with the entire molecule.
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents will interact well with the diaza-carbamate core.
Alcohols Methanol (MeOH), Ethanol (EtOH)ModerateThe hydrogen-bonding capability of alcohols can solvate the polar groups, but the overall lipophilicity may limit high solubility.
Nonpolar Hexanes, TolueneLow to ModerateThe nonpolar Boc group and aliphatic frame will favor these solvents, but the polar core will limit overall solubility.
Aqueous WaterVery Low / InsolubleThe large nonpolar surface area imparted by the Boc group and hydrocarbon skeleton will likely make the compound insoluble in water.

Note: This table presents a scientifically reasoned prediction. For precise quantitative data, the experimental protocols outlined in the following section must be employed.

Experimental Protocols for Solubility Determination

The following protocols provide systematic, self-validating methods for determining both qualitative and quantitative solubility. Adherence to safety protocols is mandatory. Always consult the Safety Data Sheet (SDS) before handling the compound.[8]

Safety Precautions
  • Handling : Handle this compound in a well-ventilated area or a fume hood.[8] Avoid formation of dust.[8]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat.[8]

  • Fire Safety : Keep away from heat and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.[8]

  • First Aid : In case of skin contact, wash immediately with soap and water. For eye contact, rinse with running water for 15 minutes. If inhaled, move to fresh air. If swallowed, wash out the mouth with water and seek medical attention.[8]

Workflow for Solubility Determination

The diagram below illustrates the logical flow for a comprehensive solubility assessment, starting with a rapid qualitative screen and proceeding to a more rigorous quantitative analysis for solvents of interest.

G cluster_qualitative Part A: Qualitative Screening cluster_quantitative Part B: Quantitative Analysis (for key solvents) start Weigh 10 mg of This compound add_solvent Add 1 mL of test solvent start->add_solvent vortex Vortex/mix vigorously for 1-2 minutes add_solvent->vortex observe Visual Observation vortex->observe soluble Soluble (Clear Solution) observe->soluble Completely Dissolved insoluble Insoluble/ Sparingly Soluble (Suspension/Solid remains) observe->insoluble Partially Dissolved or Undissolved calculate Calculate Solubility (mg/mL or mol/L) soluble->calculate Approx. > 10 mg/mL saturate Prepare a saturated solution (excess solid in solvent) insoluble->saturate Proceed to Quantitative Analysis if needed equilibrate Equilibrate at constant temp. (e.g., 24h with stirring) saturate->equilibrate filter Filter through 0.45µm PTFE filter to remove excess solid equilibrate->filter aliquot Take a precise volume of the clear supernatant filter->aliquot evaporate Evaporate solvent under vacuum aliquot->evaporate weigh Weigh the residual solid evaporate->weigh weigh->calculate

Caption: Workflow for solubility assessment.

Protocol 1: Rapid Qualitative Solubility Screening

This method is designed to quickly categorize the compound's solubility in a range of solvents.

Methodology:

  • Into a series of labeled glass vials, accurately weigh approximately 10 mg of this compound.

  • To each vial, add 1.0 mL of a different test solvent (e.g., DCM, THF, Methanol, Acetonitrile, Toluene, Hexane, Water).

  • Cap each vial securely and vortex vigorously at room temperature for 1-2 minutes.

  • Allow the vials to stand for 5-10 minutes.

  • Visually inspect each vial against a dark background.

    • Soluble : The solution is completely clear with no visible solid particles. The solubility is ≥ 10 mg/mL.

    • Sparingly Soluble : The majority of the solid has dissolved, but some particles remain, or the solution is hazy.

    • Insoluble : The vast majority of the solid remains undissolved. The solubility is << 10 mg/mL.

  • Record your observations in a laboratory notebook.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This protocol provides a precise measurement of solubility in a specific solvent at a given temperature.[1]

Methodology:

  • Add an excess amount of this compound (e.g., ~50-100 mg) to a vial containing a known volume of the desired solvent (e.g., 2.0 mL). The key is to ensure undissolved solid remains.

  • Seal the vial and place it on a stirrer or shaker in a temperature-controlled environment (e.g., 25 °C water bath) to equilibrate. Allow the mixture to stir for at least 24 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully draw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette, ensuring no solid particles are transferred. It is best practice to pass the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, dry vial.

  • Remove the solvent from the filtered aliquot under reduced pressure (e.g., using a rotary evaporator or a centrifugal vacuum concentrator) until a constant weight is achieved.

  • Accurately weigh the vial containing the dried residue.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot taken (mL)

Conclusion

This compound is a synthetically important molecule whose effective use is intrinsically linked to an understanding of its solubility. This guide has established a strong theoretical basis for predicting its solubility, rooted in its hybrid polar and nonpolar structural characteristics. While quantitative data from literature is scarce, we have provided robust, step-by-step experimental protocols that empower researchers to generate this critical data reliably and safely in their own laboratory settings. The combination of predictive theory and empirical methodology presented herein serves as a comprehensive resource for any scientist incorporating this compound into their research and development workflows.

References

Introduction: The Strategic Value of Diazaspiro[2.5]octane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Boc-4,7-diazaspiro[2.5]octane for Advanced Drug Discovery

In the landscape of modern drug discovery, the architectural complexity of a molecule is a critical determinant of its biological activity and pharmacokinetic profile. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. They introduce three-dimensional complexity and conformational rigidity, which can significantly enhance binding affinity and selectivity for biological targets. Within this class, the diazaspiro[2.5]octane core is of particular interest.

This guide focuses on tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate , commonly known as This compound . With its unique spirocyclic structure containing a cyclopropane ring fused to a piperazine ring, this compound serves as a versatile building block in organic synthesis.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a crucial handle for controlled, multi-step synthetic sequences, making it an invaluable intermediate in the construction of complex heterocyclic compounds for pharmaceutical development.[1] This document serves as a technical resource for researchers and drug development professionals, detailing the compound's properties, commercial availability, synthesis, and applications.

Physicochemical Profile and Specifications

The utility of this compound in synthesis is underpinned by its distinct physicochemical properties. The Boc group not only protects one of the amine functionalities but also modulates the molecule's solubility and stability. It is readily cleaved under mild acidic conditions, allowing for precise deprotection at the desired synthetic step.[1]

Physically, it appears as an off-white to light yellow solid or crystalline powder.[1][2] Standard commercial grades typically offer a purity of 98% or higher, as verified by Gas Chromatography (GC).[2][3] These attributes ensure its suitability for the rigorous demands of pharmaceutical synthesis.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 674792-08-6[1][4][5]
Molecular Formula C₁₁H₂₀N₂O₂[1][5]
Molecular Weight 212.29 g/mol [1][5]
Appearance Off-white to light yellow solid/powder[1][2]
Boiling Point 301.3°C at 760 mmHg[1]
Density ~1.1 g/cm³[1]
Flash Point 136°C[1]
Refractive Index 1.521[1]
Melting Point 51.0 to 55.0 °C[2]
Purity (Typical) >98.0% (GC)[2][3]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs.[6] When sourcing this intermediate, key considerations include purity, available quantities, lead times, and the supplier's quality control capabilities. For large-scale projects, partnering with a manufacturer that can provide process development support is advantageous.[6]

Table 2: Representative Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesNotes
TCI Chemicals >98.0% (GC)Gram to multi-gram scaleOffers detailed specifications including melting point.[2][7]
Ivy Fine Chemicals Not specified100mg to 25g+ (Bulk available)Provides a range of pre-packaged quantities with clear pricing.[8]
BLDpharm Not specifiedInquire for detailsProvides access to analytical data like NMR and HPLC.[9]
Apollo Scientific 98%250mg to 100gLists specific pricing for various quantities.[3]
ChemicalBook 99%Gram to Kilogram scaleAggregates multiple suppliers, often from China.[4]
Pharmaffiliates Not specifiedInquire for detailsMarketed as a research chemical.[5]

Note: Availability, pricing, and stock levels are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthesis and Manufacturing Insights

While readily available commercially, understanding the synthetic routes to this compound provides valuable context for process development and cost analysis. Several synthetic methods have been patented, often starting from simple, inexpensive raw materials like diethyl malonate.[10][11] These methods typically involve a series of reactions including cyclization, hydrolysis, acylation, and reduction to construct the core spirocyclic structure.[10][12]

The diagram below illustrates a generalized workflow for the synthesis, highlighting the key transformations required to build the diazaspiro[2.5]octane framework and introduce the Boc protecting group.

G A Starting Materials (e.g., Diethyl Malonate, Dibromoethane) B Cyclopropanation (Formation of Cyclopropane Ring) A->B Step 1 C Functional Group Interconversion (e.g., Hofmann, Hydrolysis, Acylation) B->C Step 2 D Piperazine Ring Formation (Intramolecular Cyclization/Reduction) C->D Step 3 E Boc Protection (Selective protection of N4) D->E Step 4 F Purification (e.g., Column Chromatography) E->F Step 5 G Final Product: This compound F->G Step 6

Caption: Generalized workflow for the synthesis of this compound.

Representative Synthetic Protocol

The following protocol is a representative synthesis adapted from methodologies described in patent literature.[10][11]

Objective: To synthesize tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a reaction vessel containing DMF, add diethyl malonate, 1,2-dibromoethane, and potassium carbonate.

  • Heat the mixture to 80°C and reflux for approximately 15-16 hours, monitoring the reaction by TLC.

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude product.

Step 2: Formation of the Unprotected Diazaspiro[2.5]octane Core

  • The diethyl 1,1-cyclopropanedicarboxylate is carried through a series of transformations (e.g., Hofmann reaction, hydrolysis, acylation, and cyclization/reduction) to form the parent 4,7-diazaspiro[2.5]octane. These steps are complex and require careful control of reaction conditions.

Step 3: Selective Boc Protection

  • Dissolve the crude 4,7-diazaspiro[2.5]octane in a suitable solvent such as ethanol (EtOH).

  • Cool the solution to below 5°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir for 12-14 hours.

  • Monitor the reaction for completion using TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under vacuum.

  • Purify the resulting crude product by column chromatography to obtain pure this compound.

Causality and Trustworthiness: This multi-step synthesis is designed to build the complex spirocycle from simple precursors. The final Boc protection step is critical; by carefully controlling stoichiometry and temperature, the Boc group is selectively installed on one of the two non-equivalent nitrogen atoms, yielding the desired intermediate for subsequent synthetic manipulations. Each step requires analytical validation (TLC, NMR) to ensure the reaction has proceeded as expected before moving to the next.

Applications in Drug Development

This compound is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6] Its rigid, three-dimensional structure is a desirable feature for designing molecules that can fit into specific enzyme active sites or receptor binding pockets.

The unprotected secondary amine serves as a key point for diversification, allowing for the attachment of various functional groups or side chains, while the Boc-protected amine can be deprotected later in the synthesis to enable further modification. This dual functionality is highly valuable in constructing compound libraries for lead optimization. It has been identified as a building block in the synthesis of enzyme inhibitors, such as those targeting kinases (e.g., PI3K, mTOR, JAK), which are crucial in cancer and immunology research.[10][13]

G cluster_0 Synthetic Pathway A This compound B Functionalization at N7 (Alkylation, Acylation, etc.) A->B R1-X C Boc Deprotection (Acidic) (Removal of Boc at N4) B->C TFA or HCl D Functionalization at N4 (Attachment of second R-group) C->D R2-Y E Final Bioactive Molecule (e.g., Kinase Inhibitor) D->E

References

Navigating the Structural Landscape of 4-Boc-4,7-diazaspiro[2.5]octane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diazaspiro[2.5]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and novelty compared to traditional flat, aromatic systems.[1] Among these, the 4,7-diazaspiro[2.5]octane framework presents a unique architectural motif, merging a strained cyclopropane ring with a flexible piperazine moiety. This fusion imparts a distinct conformational rigidity and a vectoral projection of substituents that is highly attractive for probing the intricate binding pockets of biological targets.

This guide provides an in-depth structural analysis of a key derivative, 4-Boc-4,7-diazaspiro[2.5]octane (tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate). This molecule serves as a crucial building block in the synthesis of a variety of pharmacologically active agents, particularly in the development of kinase inhibitors and compounds targeting the central nervous system.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in multi-step synthetic campaigns.[3] Understanding the nuanced structural features of this core is essential for researchers and scientists aiming to leverage its unique properties in drug design and development.

Physicochemical and Structural Properties

This compound is typically a white to off-white crystalline powder.[2] Its solubility profile, being soluble in common organic solvents like DMSO, methanol, and dichloromethane, and insoluble in water, is characteristic of a protected amine with a significant hydrocarbon framework.[2]

PropertyValueSource
CAS Number 674792-08-6[2]
Molecular Formula C₁₁H₂₀N₂O₂[3]
Molecular Weight 212.29 g/mol [4]
Appearance White to off-white crystalline powder[2]
Purity ≥97% (GC)[3][5]
Boiling Point 301.3 °C at 760 mmHg[3]
Density ~1.1 g/cm³[3]
Solubility Soluble in DMSO, methanol, dichloromethane; insoluble in water.[2]

Synthesis and Spectroscopic Characterization

Based on the molecular structure, the expected spectroscopic characteristics can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. The protons of the cyclopropane ring would appear at high field (low ppm values), characteristic of strained ring systems. The piperazine ring protons would exhibit diastereotopic splitting, further complicated by the ring's conformational dynamics. The large tert-butyl group of the Boc protecting group would present as a sharp singlet, integrating to nine protons.

  • ¹³C NMR: The carbon NMR would show distinct signals for the spiro carbon, the two methylene carbons of the cyclopropane ring, the methylene carbons of the piperazine ring, the quaternary carbon of the Boc group, and the three equivalent methyl carbons of the Boc group. The carbonyl carbon of the Boc group would appear at a characteristic downfield shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.29 g/mol ) and characteristic fragmentation patterns, including the loss of the Boc group.

Conformational Analysis: A Tale of Two Rings

The structural rigidity and conformational preferences of this compound are dictated by the interplay between the cyclopropane and the piperazine rings. The spiro fusion point creates a significant steric hindrance that influences the puckering of the piperazine ring.

cluster_0 This compound Structure cluster_1 Key Structural Features Molecule A Cyclopropane Ring: - High ring strain - Influences piperazine conformation D Spiro Center: - Quaternary carbon shared by both rings - Creates a rigid 3D structure A->D B Piperazine Ring: - Can adopt chair or boat conformations - Puckering influenced by spiro fusion C Boc Protecting Group: - Bulky group with steric influence - Can be readily removed under acidic conditions B->C B->D

Caption: Key structural features of this compound.

The piperazine ring in similar systems can adopt several conformations, with the chair form generally being the most stable. However, the presence of the spiro-fused cyclopropane ring and the bulky Boc group can lead to distorted chair or even twist-boat conformations to alleviate steric strain. The orientation of the lone pair on the unprotected nitrogen (N7) will also be a key determinant of the molecule's reactivity and its ability to engage in hydrogen bonding. Computational studies on related spiro[2.5]octane derivatives have shown that the energy barrier for ring inversion can be significant.[8]

Reactivity and Application in Synthesis

The chemical reactivity of this compound is centered around the two nitrogen atoms. The Boc-protected nitrogen (N4) is unreactive under most conditions, allowing for selective reactions at the unprotected secondary amine (N7). This nucleophilic nitrogen can be readily alkylated, acylated, or used in various coupling reactions to introduce diverse substituents.

A primary and critical reaction for the utility of this intermediate is the deprotection of the Boc group. This is typically achieved under acidic conditions, regenerating the free piperazine which can then be further functionalized.

Experimental Protocol: Boc Deprotection

The following is a standard, self-validating protocol for the removal of the Boc protecting group from this compound.

Objective: To efficiently remove the Boc protecting group to yield 4,7-diazaspiro[2.5]octane.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (10 volumes).

  • Acidification: Cool the solution to 0 °C using an ice bath and slowly add trifluoroacetic acid (2-3 equivalents) dropwise with stirring. Causality: The strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. Self-validation: Complete consumption of the starting material spot on TLC indicates reaction completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is basic. Causality: This step neutralizes the excess TFA and deprotonates the product.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude 4,7-diazaspiro[2.5]octane can be purified by column chromatography or distillation if required.

A Dissolve this compound in DCM B Cool to 0 °C and add TFA A->B Step 1 C Monitor reaction by TLC B->C Step 2 D Concentrate under reduced pressure C->D Step 3 E Neutralize with NaHCO3 D->E Step 4 F Extract with DCM E->F Step 5 G Wash with brine F->G Step 6 H Dry and concentrate G->H Step 7 I Purify product H->I Step 8

Caption: Experimental workflow for Boc deprotection.

Conclusion

This compound is a valuable and structurally unique building block in pharmaceutical research. Its rigid, three-dimensional architecture, a consequence of the spiro-fused cyclopropane and piperazine rings, offers a compelling starting point for the design of novel therapeutics. While a comprehensive experimental characterization of its conformational landscape is yet to be widely published, an understanding of its fundamental structural features and reactivity provides a strong foundation for its strategic implementation in drug discovery programs. The ability to selectively deprotect and functionalize the piperazine moiety underscores its utility as a versatile intermediate for creating libraries of complex molecules with diverse biological activities.

References

Methodological & Application

Application Notes & Protocols: 4-Boc-4,7-diazaspiro[2.5]octane as a Versatile Building Block for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, have emerged as a particularly valuable class of motifs. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with the complex topographies of biological targets. This structural rigidity can lead to enhanced binding affinity, improved metabolic stability, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Among the diverse array of spirocyclic building blocks, 4-Boc-4,7-diazaspiro[2.5]octane has garnered significant attention as a versatile and synthetically tractable intermediate.[1] Its unique configuration, featuring a cyclopropane ring fused to a piperazine-like core, provides a rigid and well-defined scaffold for the elaboration of complex molecules. The presence of two nitrogen atoms at positions 4 and 7, one of which is protected by a tert-butoxycarbonyl (Boc) group, allows for sequential and controlled functionalization, making it an ideal starting point for the synthesis of diverse compound libraries. This application note will provide a comprehensive overview of the properties, reactivity, and synthetic applications of this compound, complete with detailed protocols for its use in the synthesis of advanced spirocyclic compounds.

Physicochemical Properties and Handling

This compound, also known as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is a white to off-white crystalline powder.[2] A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 674792-08-6[1]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 70-75°C (decomposition observed)[2]
Solubility Soluble in DMSO, methanol, and dichloromethane; insoluble in water.[2]
Storage Store at 2-8°C in airtight containers under an inert atmosphere.[2]

The Boc protecting group provides stability during many synthetic transformations, while the free secondary amine at the 7-position serves as a key handle for introducing molecular diversity.[1]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is centered around the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen at the 4-position is unreactive under most standard coupling conditions, allowing for selective functionalization of the secondary amine at the 7-position. This free amine is a versatile nucleophile, readily participating in a variety of bond-forming reactions.

Following the introduction of desired substituents at the N-7 position, the Boc group can be efficiently removed under acidic conditions to liberate the N-4 amine.[1] This newly deprotected secondary amine can then be subjected to a second round of functionalization, enabling the synthesis of highly complex and diverse spirocyclic structures.

Caption: General synthetic strategy utilizing this compound.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These examples are drawn from the successful synthesis of pharmaceutically active compounds, demonstrating the real-world applicability of this building block.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Risdiplam

This protocol details the coupling of this compound with a fluorinated heterocyclic core, a key step in a palladium-free synthesis of Risdiplam, a drug used for the treatment of spinal muscular atrophy.[3]

Reaction Scheme:

Caption: SNAr reaction for the synthesis of a Risdiplam precursor.

Materials:

  • 2-(2,8-dimethylimidazo[1,2-b]pyridazine-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidine-4-one

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

  • To a solution of 2-(2,8-dimethylimidazo[1,2-b]pyridazine-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidine-4-one (1.0 eq) in anhydrous DMAc, add this compound (1.0 eq).

  • Add DBU (1.1 eq) to the reaction mixture.

  • Stir the mixture at 120 °C under an inert atmosphere (e.g., nitrogen or argon) and protect from atmospheric moisture and CO₂.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC-UV-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting product can be carried forward to the deprotection step.

Causality and Insights:

  • Choice of Base (DBU): DBU is a non-nucleophilic, strong base that effectively facilitates the SNAr reaction by deprotonating the secondary amine of the diazaspiro[2.5]octane, thereby increasing its nucleophilicity.

  • Solvent (DMAc): A high-boiling polar aprotic solvent like DMAc is used to achieve the necessary reaction temperature (120 °C) and to effectively solvate the reactants.[3] Replacing DMSO with DMAc can mitigate oxidative side reactions at elevated temperatures.[3]

  • Reaction Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution, particularly as the rate of substitution with this spirocyclic amine can be slower compared to other amines.[3]

Protocol 2: N-Alkylation via Direct Benzylation

This protocol describes a straightforward method for the benzylation of the N-7 position of this compound, a common transformation to introduce a stable protecting group or a pharmacophoric element.[2]

Reaction Scheme:

Caption: N-Alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add benzyl bromide (1.0-1.2 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature or with mild heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated product.

Causality and Insights:

  • Base (K₂CO₃): A mild inorganic base like potassium carbonate is sufficient to act as a proton scavenger for the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.[2] Its insolubility in the reaction solvent simplifies workup by filtration.

  • Solvent (ACN/DMF): Polar aprotic solvents are ideal for this SN2-type reaction, as they effectively solvate the reactants without interfering with the nucleophilicity of the amine.

Protocol 3: Boc Deprotection

The removal of the Boc protecting group is a critical step to enable further functionalization at the N-4 position. This is typically achieved under acidic conditions.

Reaction Scheme:

Caption: Acid-mediated Boc deprotection of the N-4 position.

Materials:

  • N-7 functionalized this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • OR 4M HCl in 1,4-dioxane

Procedure (using TFA):

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting product is typically obtained as the TFA salt and can often be used in the next step without further purification. If necessary, the free base can be liberated by neutralization with a suitable base (e.g., saturated NaHCO₃ solution) and extraction with an organic solvent.

Causality and Insights:

  • Acidic Conditions: The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1]

  • Choice of Acid: Both TFA in DCM and HCl in dioxane are commonly used and highly effective. The choice may depend on the acid sensitivity of other functional groups in the molecule and the desired salt form of the product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex spirocyclic compounds. Its unique structural features, combined with the ability for controlled, sequential functionalization of its two nitrogen atoms, make it an invaluable tool for medicinal chemists and drug development professionals. The protocols outlined in this application note provide a practical guide to the key transformations of this scaffold, enabling its effective incorporation into synthetic routes targeting novel therapeutics. The successful application of this building block in the synthesis of approved drugs like Risdiplam underscores its importance and potential in the development of next-generation pharmaceuticals.

References

detailed protocol for Boc deprotection of 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Detailed Protocol for Boc Deprotection of 4-Boc-4,7-diazaspiro[2.5]octane

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unmasking a Key Spirocyclic Scaffold

This compound, scientifically known as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is a vital heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its unique spirocyclic structure provides a rigid three-dimensional framework that is highly sought after in the design of novel therapeutic agents, including kinase inhibitors.[1][4] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine at the 4-position, ensuring its stability during multi-step synthetic sequences.[1]

The strategic removal, or deprotection, of the Boc group is a critical step to unmask the reactive secondary amine, allowing for subsequent functionalization. The most common and efficient method for Boc deprotection is acid-catalyzed hydrolysis.[5][6][7] This application note provides two detailed, field-proven protocols for the deprotection of this compound using standard acidic reagents: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-Dioxane.

The Chemistry of Deprotection: An Acid-Catalyzed Cascade

The cleavage of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[8] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid.[6][8][9] This protonation makes the carbamate a better leaving group. The subsequent step involves the departure of the stable tert-butyl cation, which is a key driving force of the reaction.[6][8][10] This results in the formation of an unstable intermediate, a carbamic acid.[8][9] The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free secondary amine.[6][8][9] In the acidic medium, the newly liberated amine is immediately protonated to form a stable ammonium salt (either a trifluoroacetate or hydrochloride salt), which can then be isolated or neutralized to provide the free amine.[8][11][12]

Experimental Protocols

Two primary methods are presented, differing in the acid and solvent system used. The choice between them often depends on the desired salt form of the final product and the compatibility of other functional groups in the molecule. TFA salts are sometimes oily, whereas HCl salts frequently crystallize, which can simplify purification.[13]

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and common in peptide chemistry and general organic synthesis.[6][9] TFA is a strong acid that effectively cleaves the Boc group, and the reaction can often be completed at room temperature.[14]

Materials and Equipment:

  • This compound (CAS: 674792-08-6)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to make a 0.1–0.5 M solution. Place the flask in an ice bath and cool to 0 °C.

  • Acid Addition: While stirring, slowly add Trifluoroacetic Acid (TFA) (5-10 eq). A common and effective combination is a 1:1 mixture of DCM:TFA.[13]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The evolution of CO₂ gas is an indicator that the reaction is proceeding.[8][9]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or isopropanol is recommended.[13] At this stage, the product is the 4,7-diazaspiro[2.5]octane trifluoroacetate salt.

Work-up Option 1: Isolation of the Free Amine

  • Neutralization: Dissolve the crude TFA salt residue in DCM. Transfer the solution to a separatory funnel.

  • Basification: Carefully add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently at first to control the effervescence from the neutralization of excess acid. Continue adding the basic solution until the aqueous layer is basic (pH > 8).

  • Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer two more times with fresh portions of DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 4,7-diazaspiro[2.5]octane, typically as an oil or low-melting solid.

Work-up Option 2: Isolation of the Amine Salt

  • Precipitation: After the initial concentration (Step 4), dissolve the oily residue in a minimal amount of a suitable solvent (e.g., methanol). Add a non-polar solvent in which the salt is insoluble, such as diethyl ether, dropwise until precipitation is observed.[15]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the 4,7-diazaspiro[2.5]octane trifluoroacetate salt.

Protocol B: Deprotection using HCl in 1,4-Dioxane

This is another widely used method that often yields a crystalline hydrochloride salt, which can be easily filtered and purified.[13][16][17] Commercially available solutions of 4M HCl in 1,4-dioxane are convenient for this purpose.

Materials and Equipment:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (MeOH) or Dichloromethane (DCM) (optional, as co-solvent)

  • Diethyl ether (Et₂O)

  • Round-bottom flask with magnetic stir bar

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or use the HCl/dioxane solution directly if solubility allows.

  • Acid Addition: Add an excess of 4M HCl in 1,4-Dioxane (e.g., 5-10 eq of HCl) to the solution at room temperature.

  • Reaction and Precipitation: Stir the mixture at room temperature. The reaction is typically fast, often complete within 30 minutes to 2 hours.[14][16][17] In many cases, the resulting hydrochloride salt will precipitate directly from the reaction mixture as a white solid.

  • Isolation of Hydrochloride Salt: If a precipitate has formed, dilute the reaction mixture with diethyl ether to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual starting material. Dry the solid under vacuum to yield the pure 4,7-diazaspiro[2.5]octane dihydrochloride salt.

  • Conversion to Free Amine (Optional): If the free amine is desired, the isolated hydrochloride salt can be neutralized following the basification and extraction procedure described in "Protocol A - Work-up Option 1".[18]

Data and Workflow Summary

ParameterProtocol A: TFA/DCMProtocol B: HCl/Dioxane
Deprotecting Agent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Acid Equivalents 5 - 10 eq. (often 1:1 v/v with solvent)5 - 10 eq. (using 4M solution)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 3 hours0.5 - 2 hours
Initial Product Form Trifluoroacetate Salt (often oily)Dihydrochloride Salt (often solid)
Work-up Evaporation followed by neutralization/extraction or precipitationDirect filtration or evaporation

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_intermediate Intermediate Salt Formation cluster_workup Work-up & Isolation cluster_product Final Products start This compound in Organic Solvent (e.g., DCM) reaction Add Strong Acid (TFA or HCl/Dioxane) Stir at RT start->reaction 1. salt Protonated Amine Salt in Solution (TFA or HCl salt) reaction->salt 2. workup_salt Isolate Salt (Evaporation & Trituration/ Direct Filtration) salt->workup_salt Path A workup_free Basify (e.g., NaHCO₃) & Extract with Organic Solvent salt->workup_free Path B product_salt Amine Salt (e.g., Dihydrochloride) workup_salt->product_salt 3a. product_free Free Amine (4,7-diazaspiro[2.5]octane) workup_free->product_free 3b.

Caption: Workflow for the Boc deprotection of this compound.

Expert Insights and Troubleshooting

  • Anhydrous Conditions: While the reaction can tolerate trace amounts of water, using anhydrous solvents is good practice to ensure reproducibility and prevent potential side reactions.

  • Monitoring the Reaction: TLC is the most straightforward method to monitor the reaction's progress. Use a mobile phase that provides good separation between the non-polar Boc-protected starting material and the highly polar amine salt product (which will typically remain at the baseline). Staining with ninhydrin can help visualize the primary/secondary amine product.

  • Safety Precautions: Both TFA and concentrated HCl solutions are highly corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Product Isolation: If the free amine is found to be water-soluble, extraction may be inefficient. In such cases, isolating the hydrochloride salt by precipitation (Protocol B) is often the superior method. Alternatively, after basification, the aqueous layer can be saturated with NaCl to decrease the amine's solubility before extraction.

  • Gas Evolution: The decarboxylation step produces CO₂ gas.[8] Ensure the reaction vessel is not a closed system to allow for safe venting.

References

Application Notes and Protocols for Incorporating 4-Boc-4,7-diazaspiro[2.5]octane into Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery

In the quest for novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional (3D) molecular scaffolds. These structures offer a departure from the predominantly flat, aromatic compounds that have historically dominated drug discovery, providing access to a broader chemical space and enabling more specific interactions with biological targets. One such scaffold of growing importance is the diazaspiro[2.5]octane core. Its inherent rigidity and defined three-dimensional geometry make it an attractive building block for introducing conformational constraint and novel exit vectors in drug candidates.

This guide provides a comprehensive overview and detailed protocols for the incorporation of 4-Boc-4,7-diazaspiro[2.5]octane , a versatile and commercially available building block, into drug discovery libraries. We will delve into the strategic advantages of this scaffold, provide step-by-step protocols for its deprotection and subsequent derivatization, and offer insights into the expected physicochemical properties of the resulting compounds.

This compound (CAS Number: 674792-08-6) is a key intermediate in organic synthesis, particularly in the pharmaceutical sector.[1][2] Its unique spirocyclic structure, featuring a cyclopropane ring fused to a piperazine ring, imparts a distinct three-dimensional character to molecules. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a valuable tool for library synthesis.[1] This protecting group is stable during many synthetic transformations but can be readily removed under mild acidic conditions.[1]

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of the parent scaffold is crucial for designing derivatives with desired drug-like characteristics.

PropertyValueSource
This compound
Molecular FormulaC₁₁H₂₀N₂O₂[1]
Molecular Weight212.29 g/mol [1]
AppearanceOff-white to light yellow solid[1]
Boiling Point301.3 °C at 760 mmHg[1]
Density~1.1 g/cm³[1]
4,7-Diazaspiro[2.5]octane (Deprotected)
Molecular FormulaC₆H₁₂N₂[3]
Molecular Weight112.17 g/mol [3]
XLogP3-AA-0.5[3]

Strategic Workflow for Library Synthesis

The incorporation of the 4,7-diazaspiro[2.5]octane scaffold into a discovery library follows a logical and efficient workflow. This process begins with the deprotection of the commercially available Boc-protected starting material, followed by a variety of diversification reactions targeting the newly liberated secondary amine.

workflow cluster_reactions start This compound deprotection Boc Deprotection start->deprotection intermediate 4,7-Diazaspiro[2.5]octane (dihydrochloride salt or free base) deprotection->intermediate diversification Diversification Reactions intermediate->diversification alkylation N-Alkylation diversification->alkylation acylation N-Acylation diversification->acylation sulfonylation N-Sulfonylation diversification->sulfonylation urea Urea/Thiourea Formation diversification->urea library Diverse Library of Spirocyclic Analogs alkylation->library acylation->library sulfonylation->library urea->library

General workflow for library synthesis.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

The removal of the Boc protecting group is the gateway to functionalizing the spirocyclic core. Acid-mediated deprotection is the most common and efficient method.

Rationale: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective condition for Boc deprotection. The reaction is typically clean and proceeds rapidly at room temperature. An alternative is using hydrochloric acid (HCl) in an ethereal solvent, which directly yields the hydrochloride salt of the diamine, often a stable and easily handled solid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration).

  • Acid Addition: To the stirred solution at room temperature, add TFA (5-10 eq) dropwise. Gas evolution (isobutylene and CO₂) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Re-dissolve the residue in DCM.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Ensure the pH of the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the free base of 4,7-diazaspiro[2.5]octane, which can be used directly in the next step.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds and is widely used in library synthesis.[4] This protocol allows for the introduction of a wide variety of substituents through the reaction of the deprotected diamine with an aldehyde or ketone in the presence of a reducing agent.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[5] It is less reactive towards aldehydes and ketones than the intermediate iminium ion, which minimizes side reactions. The reaction can often be performed as a one-pot procedure.

Materials:

  • 4,7-Diazaspiro[2.5]octane (free base from Protocol 1)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4,7-diazaspiro[2.5]octane (1.0 eq) in anhydrous DCE or DCM, add the aldehyde or ketone (1.0-1.2 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes, then add STAB (1.5-2.0 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography on silica gel.

reaction_scheme reagents R1-CHO or R1-CO-R2 Sodium Triacetoxyborohydride DCE, rt arrow -> start start plus + product N-Substituted 4,7-diazaspiro[2.5]octane

Reductive amination of 4,7-diazaspiro[2.5]octane.
Protocol 3: N-Acylation with Acid Chlorides

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in bioactive molecules.[6]

Rationale: The reaction of an amine with an acid chloride is a rapid and generally high-yielding method for amide bond formation. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction.

Materials:

  • 4,7-Diazaspiro[2.5]octane (free base from Protocol 1)

  • Acid chloride (1.0-1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) and TEA or DIPEA (1.5-2.0 eq) in anhydrous DCM.

  • Acid Chloride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the acid chloride (1.0-1.1 eq) in DCM dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography.

Protocol 4: N-Sulfonylation

The sulfonamide group is a key pharmacophore found in numerous approved drugs.[7] Its synthesis is a valuable diversification strategy.

Rationale: Sulfonyl chlorides react readily with primary and secondary amines in the presence of a base to form sulfonamides.[7] Pyridine can serve as both the base and the solvent for this transformation.

Materials:

  • 4,7-Diazaspiro[2.5]octane (free base from Protocol 1)

  • Sulfonyl chloride (1.0-1.1 eq)

  • Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in pyridine or DCM with TEA (2.0 eq).

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.0-1.1 eq) portion-wise.

  • Reaction Progression: Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.

  • Work-up:

    • If using pyridine, remove it under reduced pressure.

    • Dilute the residue with DCM and wash with 1 M HCl (to remove excess pyridine/TEA), followed by saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography.

Protocol 5: Urea and Thiourea Formation

Urea and thiourea moieties are important hydrogen bond donors and acceptors and are frequently incorporated into drug candidates to enhance target binding.[8]

Rationale: The reaction of an amine with an isocyanate or isothiocyanate is the most direct method for the synthesis of ureas and thioureas, respectively. The reaction is typically fast and clean, often proceeding without the need for a catalyst.

Materials:

  • 4,7-Diazaspiro[2.5]octane (free base from Protocol 1)

  • Isocyanate or Isothiocyanate (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in anhydrous DCM or THF.

  • Reagent Addition: Add the isocyanate or isothiocyanate (1.0 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with the reaction solvent. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Conclusion and Future Perspectives

The 4,7-diazaspiro[2.5]octane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality and the synthetic accessibility of its derivatives make it an ideal starting point for the construction of diverse and novel compound libraries. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this promising scaffold into drug discovery programs. As the demand for novel chemical matter continues to grow, the strategic application of 3D-rich building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of 4,7-Diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 4,7-diazaspiro[2.5]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable spirocyclic scaffold. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in many synthetic routes involving this diamine. While seemingly straightforward, this transformation can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during the Boc deprotection of 4,7-diazaspiro[2.5]octane and its analogues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My Boc deprotection is incomplete or proceeding very slowly. What's going wrong?

A1: Incomplete deprotection is one of the most common hurdles. The stability of the Boc group is significant, and its cleavage is a kinetically controlled process. Several factors could be at play.[1]

Probable Causes & Recommended Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction.[1] The reaction rate often shows a strong dependence on acid concentration.[1]

    • Solution: If you are using a 20-25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the concentration to 50% or even using neat TFA for stubborn substrates.[1][2] Alternatively, switching to a different acid system, such as 4M hydrochloric acid (HCl) in 1,4-dioxane, can be effective.[3][4]

  • Inadequate Reaction Time or Temperature: Standard room temperature reactions may not be sufficient for all substrates.

    • Solution: First, ensure you are monitoring the reaction over a longer period (e.g., 2-4 hours) by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] If the reaction is still sluggish, gentle warming to 30-40°C can sometimes accelerate the cleavage, but this should be done cautiously to avoid potential side reactions.

  • Poor Substrate Solubility: If the Boc-protected diazaspirooctane is not fully dissolved, the reaction will be heterogeneous and slow.

    • Solution: Ensure complete dissolution in your chosen solvent (e.g., DCM). If solubility is an issue, consider alternative solvents like ethyl acetate or adding a co-solvent like methanol when using HCl-based systems.[7]

Q2: I'm observing unexpected byproducts. What are they and how can I prevent them?

A2: The primary cause of byproducts in Boc deprotection is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage.[8][9] This electrophilic carbocation can alkylate any available nucleophile on your molecule of interest or the solvent.

Probable Causes & Recommended Solutions:

  • t-Butylation of Nucleophilic Sites: While the secondary amine of the 4,7-diazaspiro[2.5]octane core is protonated and thus deactivated under acidic conditions, other substituted derivatives may contain nucleophilic functional groups (e.g., electron-rich aromatic rings, thiols) that are susceptible to alkylation by the tert-butyl cation.[9][10]

    • Solution: The most effective strategy is the addition of a "scavenger" to the reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation before it can react with your substrate.[11] Triisopropylsilane (TIS) is a highly effective scavenger that works by reducing the carbocation. Water is also a common scavenger, trapping the cation to form tert-butanol.[9] A typical deprotection cocktail for sensitive substrates is 95% TFA, 2.5% water, and 2.5% TIS.[9]

Q3: My final product is an oil or gum that is difficult to isolate and purify. How can I obtain a solid product?

A3: The deprotected 4,7-diazaspiro[2.5]octane is a diamine, which will exist as a dicationic salt (e.g., bis-TFA or bis-HCl salt) after acidic workup. These salts are often hygroscopic and may not crystallize easily.

Probable Causes & Recommended Solutions:

  • Salt Form Properties: TFA salts, in particular, are notorious for forming oils or sticky residues.[7]

    • Solution 1: Switch to HCl. Using 4M HCl in dioxane is a widely adopted alternative. The resulting hydrochloride salts are often crystalline, free-flowing solids that can be easily isolated by filtration after precipitation with a non-polar solvent like diethyl ether.[7][12]

    • Solution 2: Trituration. After removing the acid and solvent in vacuo, attempt to induce crystallization by trituration. This involves repeatedly washing/stirring the oily residue with a solvent in which the product is insoluble (e.g., cold diethyl ether, hexane, or ethyl acetate).

  • High Polarity and Water Solubility: The diamine salts are very polar and can be highly soluble in water, making extraction from aqueous media challenging.

    • Solution: Avoid a basic aqueous workup if possible. After removing the reaction solvent and excess acid, you can often use the resulting crude salt directly in the next step. If the free base is required and is water-soluble, consider using a solid-phase workup with a basic resin like Amberlyst A21 to neutralize the salt and isolate the free amine after filtration and evaporation.[13]

Q4: I suspect my molecule is degrading under the deprotection conditions. Are there milder alternatives?

A4: While the diazaspirooctane core is robust, other functional groups on your molecule may be acid-labile. Strong acids like TFA can cause degradation of sensitive moieties.[14]

Probable Causes & Recommended Solutions:

  • Presence of Acid-Labile Groups: Your substrate may contain other protecting groups (e.g., trityl, t-butyl ethers/esters) or functionalities that are cleaved under strongly acidic conditions.

    • Solution 1: Use Milder Acidic Conditions. Consider using stoichiometric amounts of a weaker acid like p-toluenesulfonic acid (pTSA) in a suitable solvent.[14]

    • Solution 2: Non-Acidic Methods. For highly sensitive substrates, several alternative methods that avoid strong acids have been developed. These include:

      • Oxalyl Chloride in Methanol: A very mild method that proceeds at room temperature and is tolerant of many other functional groups.[14][15][16]

      • Thermal Deprotection: In some cases, heating the Boc-protected amine in a solvent like boiling water can effect deprotection, representing a "green" chemistry approach.[14][17]

Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the chemical mechanism, a troubleshooting workflow, and a decision-making process for method selection.

Mechanism of Acid-Catalyzed Boc Deprotection

The reaction proceeds via a three-step mechanism: protonation of the carbamate, elimination of the stable tert-butyl cation and CO₂, and protonation of the liberated amine.[18][19]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Final Product BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc  + H+ H_plus H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBu_cation t-Butyl Cation ProtonatedBoc->tBu_cation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt Amine Salt FreeAmine->AmineSalt  + H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common deprotection issues.

Caption: Troubleshooting workflow for Boc deprotection.

Data Summary Tables

Table 1: Comparison of Common Acidic Deprotection Conditions
ReagentConcentrationSolventTypical TimeTemperatureKey Characteristics
TFA 20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to RTStandard, highly effective method.[1]
TFA 95% (+ scavengers)None (neat)1 - 4 hoursRoom TempFor cleavage from solid-phase resins or difficult substrates.[1]
HCl 4M1,4-Dioxane0.5 - 4 hoursRoom TempOften yields crystalline HCl salts, good TFA alternative.[1][4][12]
p-TSA StoichiometricAcetonitrile/MethanolVariableRoom TempMilder conditions suitable for some acid-sensitive substrates.[14]
Table 2: Common Scavengers for Preventing t-Butylation Side Reactions
ScavengerTypical Conc. (v/v)Purpose & Target Residues
Triisopropylsilane (TIS) 2.5 - 5%General and highly effective carbocation scavenger.[1][9]
Water (H₂O) 2.5 - 5%Traps carbocations to form tert-butanol.[1][9]
Thioanisole 5%Protects methionine and tryptophan residues.[9][11]
Phenol 5%Carbocation scavenger, useful for protecting tyrosine.[1]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM

This protocol is a robust starting point for most 4,7-diazaspiro[2.5]octane derivatives.

  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). If your substrate is sensitive to t-butylation, add scavengers (e.g., 2.5% TIS and 2.5% H₂O) to the mixture.[1]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Work-up: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene or DCM (3x). The crude product is obtained as the TFA salt.[1][7]

Protocol 2: Alternative Deprotection using HCl in Dioxane

This protocol is recommended when the TFA salt is oily or when a crystalline solid is desired.

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

  • Acid Addition: To the stirred solution at room temperature, add a commercial solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[12]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[6] Often, the product will precipitate out of the solution as the hydrochloride salt.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting solid can be collected by filtration and washed with a non-polar solvent like cold diethyl ether to remove any non-polar impurities.[5]

Frequently Asked Questions (FAQs)

Q: How do I best monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the quickest method. The deprotected product, being a polar amine salt, will have a much lower Rf value (it will stick to the baseline) than the less polar Boc-protected starting material.[6] For quantitative analysis and to check for byproducts, LC-MS is the preferred method.[6]

Q: Why would I choose HCl over TFA? A: The primary reason is the physical nature of the final product salt. HCl salts are far more likely to be crystalline, filterable solids compared to TFA salts, which are often difficult-to-handle oils.[7] Additionally, residual HCl is more volatile and can sometimes be easier to remove than TFA.

Q: How do I know if I need to use a scavenger? A: You should always consider using a scavenger if your 4,7-diazaspiro[2.5]octane core is substituted with any nucleophilic functional groups. This includes moieties common in drug development such as indole rings (like in tryptophan), thioethers (methionine), thiols (cysteine), or other electron-rich aromatic or heteroaromatic systems.[9][11] If in doubt, including TIS and water is a safe and effective precaution.

Q: What is the purpose of co-evaporation with toluene after a TFA deprotection? A: Trifluoroacetic acid has a relatively high boiling point (72.4°C) and can be difficult to remove completely under high vacuum. Residual TFA can interfere with subsequent reactions, particularly those that are base-sensitive. Co-evaporation with a lower-boiling solvent like toluene or DCM helps to azeotropically remove the final traces of TFA.[1][7]

References

Technical Support Center: Synthesis of 4-Boc-4,7-diazaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Boc-4,7-diazaspiro[2.5]octane derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic building block. This compound is a critical intermediate in the synthesis of numerous pharmaceutical agents, including kinase inhibitors for oncology and therapeutics for neuropharmacology.[1][2] Its rigid spirocyclic core and the versatile Boc-protecting group make it a highly sought-after scaffold in drug design.[2]

However, the synthesis, particularly the selective protection of the diazaspiro-octane core, is not without its challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common pitfalls and minimize side reactions, ensuring high purity and yield in your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues encountered during the synthesis of this compound, focusing on the critical mono-N-Boc protection step of the 4,7-diazaspiro[2.5]octane core.

Question 1: My reaction yields a significant amount of the 4,7-di-Boc-4,7-diazaspiro[2.5]octane byproduct, leading to low yields of the desired mono-protected product and difficult purification. What is causing this?

Answer:

This is the most common side reaction and stems from the similar reactivity of the two secondary amine nitrogens in the 4,7-diazaspiro[2.5]octane core. The formation of the di-protected species is primarily caused by a lack of selectivity under the reaction conditions.

Causality and Mechanistic Insight: The nucleophilic attack of the first amine on di-tert-butyl dicarbonate ((Boc)₂O) is rapid. However, the resulting mono-Boc product still possesses a free secondary amine that can compete with the unreacted starting diamine for the remaining (Boc)₂O. Factors that exacerbate this issue include:

  • Excess (Boc)₂O: Using more than one equivalent of the protecting agent will inevitably lead to the di-protected product.

  • Reaction Temperature: Higher temperatures increase the reaction rate indiscriminately, reducing selectivity between the first and second protection events.

  • Rate of Addition: A rapid, single-portion addition of (Boc)₂O creates a high local concentration, favoring multiple additions to a single diamine molecule.

  • Base and Solvent Choice: The reaction environment can influence the relative nucleophilicity of the starting material versus the mono-protected intermediate.

Recommended Solutions:

  • Strict Stoichiometric Control: Use precisely 0.95-1.0 equivalents of (Boc)₂O relative to the 4,7-diazaspiro[2.5]octane starting material.

  • Temperature Management: Conduct the reaction at a reduced temperature. A common starting point is to add the (Boc)₂O dropwise at a temperature below 5°C.[3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred overnight.[3]

  • Slow Reagent Addition: Dissolve the (Boc)₂O in a suitable solvent (e.g., ethanol, THF) and add it dropwise to the stirred solution of the diamine over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, favoring the more statistically probable reaction with the abundant starting diamine.

  • Selective Mono-Protection Protocol: A highly effective strategy involves the protonation of the diamine. By adding one equivalent of a strong acid (like HCl) to the diamine, you form the mono-salt. The free amine of the mono-salt can then be selectively protected. Subsequent neutralization releases the desired mono-protected product.[4]

Question 2: My final product shows evidence of Boc-group cleavage after silica gel chromatography. Why is this happening and how can I prevent it?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5][6] Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the cleavage of the Boc group during purification, leading to the generation of the free diamine as an impurity.

Causality and Mechanistic Insight: The mechanism of acidic deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[6] Even the mild acidity of silica gel is sufficient to initiate this process, especially with prolonged contact time during a slow column run.

Recommended Solutions:

  • Neutralize Silica Gel: Before preparing your column, slurry the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia. A common method is to use an eluent to which 0.5-1% Et₃N has been added.

  • Alternative Purification Methods: If possible, consider purification by crystallization, which avoids contact with acidic stationary phases. The target compound is often a solid.[1][2]

  • Minimize Contact Time: If chromatography is unavoidable, run the column as quickly as possible without sacrificing separation efficiency. Use a higher-pressure flash chromatography system if available.

  • Aqueous Workup Considerations: During the reaction workup, ensure that any aqueous washes are either neutral or slightly basic (pH 7-9) to prevent premature deprotection before purification.

Question 3: I am struggling with the synthesis of the 4,7-diazaspiro[2.5]octane core itself, observing multiple byproducts before the Boc-protection step. What are the likely issues?

Answer:

The synthesis of the core spirocycle is a multi-step process, and side reactions can occur at various stages depending on the chosen synthetic route. One common route proceeds from diethyl malonate.[3][7]

Causality and Mechanistic Insight:

  • Cyclopropanation Step: The initial reaction of diethyl malonate with 1,2-dibromoethane to form the cyclopropane ring is a double alkylation.[8] Incomplete reaction can leave mono-alkylated intermediates, while side reactions can lead to oligomerization. The choice of base and solvent is critical.[7]

  • Reduction Steps: Later steps in the synthesis often involve the reduction of amide or diketo functionalities to form the diamine.[3][9] Using overly harsh reducing agents can lead to unintended side reactions on other parts of the molecule. Conversely, incomplete reduction will leave oxygenated impurities that are difficult to separate.

  • Ring-Forming Reactions: Intramolecular cyclizations to form the piperidine ring must compete against intermolecular side reactions.[10] Reaction conditions must be optimized to favor the desired intramolecular pathway, often requiring high dilution.

Recommended Solutions:

  • Intermediate Purification and Characterization: Do not proceed to the next step without rigorously purifying and characterizing the intermediate from the previous one. Use NMR and Mass Spectrometry to confirm the structure and identify any major impurities.

  • Optimize Cyclopropanation: Ensure anhydrous conditions and use a suitable base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, EtOH) for the reaction between diethyl malonate and 1,2-dibromoethane.[7] Monitor the reaction by GC-MS or TLC to ensure full conversion.

  • Select Appropriate Reducing Agents: For the reduction of amide functionalities, select a reducing agent known for this transformation, such as LiAlH₄ or borane complexes. Ensure the reaction is run to completion under an inert atmosphere.[9]

  • Review the Literature: There are multiple patented routes to this scaffold.[3][9] Compare different approaches to identify one that is most robust and suitable for your laboratory's capabilities.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent and base combination for the mono-N-Boc protection? A: A common and effective system is using sodium hydroxide (NaOH) as the base in ethanol (EtOH) at a controlled temperature.[3] Alternatively, organic bases like triethylamine (TEA) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also widely used.[6] The key is to ensure the base is strong enough to deprotonate the amine but does not introduce competing side reactions.

Q: How can I effectively monitor the progress of the Boc-protection reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting diamine (polar, stays at the baseline), the mono-Boc product (intermediate polarity), and the di-Boc byproduct (least polar, highest Rf). A typical eluent is DCM/Methanol (e.g., 95:5 or 90:10). Staining with ninhydrin is effective, as it will color the spots with free amine groups (starting material and product) but not the di-Boc species.

Q: What are the recommended storage conditions for this compound? A: The compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes degradation from atmospheric moisture and CO₂. It is typically a white to off-white crystalline powder.[1][2]

Visualizing the Reaction: Desired Pathway vs. Side Reaction

To better understand the synthetic challenge, the following diagrams illustrate the desired selective mono-protection versus the competing di-protection side reaction.

G cluster_0 Desired Mono-Boc Protection Diamine 4,7-Diazaspiro[2.5]octane MonoBoc This compound (Desired Product) Diamine->MonoBoc Selective Attack (Controlled Conditions) Boc2O_1 (Boc)₂O (1.0 eq) Boc2O_1->MonoBoc G cluster_1 Competing Di-Boc Side Reaction MonoBoc_side This compound DiBoc 4,7-di-Boc-diazaspiro[2.5]octane (Side Product) MonoBoc_side->DiBoc Second Attack (Non-selective) Boc2O_2 (Boc)₂O (Excess) Boc2O_2->DiBoc

References

Technical Support Center: Purification of 4-Boc-4,7-diazaspiro[2.5]octane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 4-Boc-4,7-diazaspiro[2.5]octane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic building block in their synthetic workflows. As an important intermediate in the development of kinase inhibitors and other therapeutics, achieving high purity is paramount.[1][2]

This guide provides in-depth, experience-driven answers to common and complex challenges encountered during the purification process, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the first-pass chromatography method I should try for purifying a crude reaction mixture of this compound?

A1: For routine purification of scales ranging from milligrams to several grams, normal-phase flash column chromatography on silica gel is the most common and cost-effective starting point.[3] The compound has moderate polarity and is generally stable on standard silica. A typical starting eluent system would be a gradient of ethyl acetate (EtOAc) in hexanes. Patent literature often cites a hexane:ethyl acetate ratio of 1:1 for similar intermediates.[4]

The primary decision between normal-phase and reverse-phase chromatography depends on the impurity profile and the desired final purity.

start Crude Reaction Mixture (this compound) decision1 Are major impurities significantly more or less polar? start->decision1 np_path Normal-Phase (Silica) Good for removing non-polar grease, starting materials, and highly polar salts. decision1->np_path Yes rp_path Reverse-Phase (C18) Excellent for resolving closely related polar impurities and achieving >98% purity. decision1->rp_path No, impurities are of similar polarity decision2 Is final purity >98% required for API synthesis? np_path->decision2 end_rp High-Purity Product (>98% Purity) rp_path->end_rp final_rp Final Polish with RP-HPLC decision2->final_rp Yes end_np Purified Product (>95% Purity) decision2->end_np No final_rp->end_rp

Caption: Choosing the right chromatography technique.

Q2: My Boc-protected amine seems to be decomposing on the silica gel column. What's happening and how can I prevent it?

A2: This is a classic issue. While the Boc (tert-butoxycarbonyl) group is generally stable, silica gel is inherently acidic due to surface silanol groups (Si-OH). This acidity can be sufficient to cause partial or complete cleavage of the acid-labile Boc group, especially with prolonged exposure on the column.[5][6]

Causality & Solution: The lone pair on the unprotected nitrogen of your desired product can also interact strongly with the acidic silanols, leading to significant peak tailing. To mitigate both decomposition and tailing, the silica gel must be "deactivated."

  • Add a Basic Modifier: The most effective solution is to add a small amount of a tertiary amine base to your eluent system.

    • Recommended: Add 0.1-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase (e.g., Hexanes/EtOAc + 0.5% TEA).

  • Mechanism of Action: The TEA will preferentially bind to the acidic silanol sites on the silica, effectively neutralizing the stationary phase and preventing both Boc-group cleavage and interaction with the product's free amine.

Q3: I'm using Reverse-Phase HPLC (RP-HPLC) with a TFA modifier, and I'm losing the Boc group after I evaporate my fractions. Why?

A3: This is a common and critical problem. While 0.1% trifluoroacetic acid (TFA) is a standard modifier for improving peak shape in RP-HPLC, it is a strong acid.[7] During purification, the concentration is low and contact time is short, so the Boc group often survives. However, when you evaporate the solvent (acetonitrile/water) from your collected fractions using a rotary evaporator, the non-volatile TFA becomes highly concentrated, creating a strongly acidic environment that rapidly cleaves the Boc group.[7]

Solutions, from best to worst:

  • Lyophilization (Freeze-Drying): This is the gold standard. Freeze-drying removes the solvents (including the TFA) via sublimation, preventing the concentration of acid and preserving the Boc group.[7]

  • Use a Weaker Acid Modifier: Substitute TFA with 0.1% formic acid or acetic acid. These are less acidic and less likely to cause deprotection, though you may see some compromise in peak sharpness.[7]

  • Immediate Neutralization: If you must use a rotary evaporator, immediately after collection, quench the fractions with a base (e.g., a saturated solution of sodium bicarbonate or a small amount of TEA) before evaporation. This neutralizes the TFA but adds an extra step and introduces salts that may need to be removed.

Section 2: Troubleshooting Guide for Chromatographic Purification

This section provides a systematic approach to diagnosing and solving common problems.

cluster_peak Peak Shape Issues cluster_elution Elution Issues cluster_separation Separation Issues start Problem Identified peak_tailing Peak Tailing peak_fronting Peak Fronting peak_split Split / Double Peaks no_elution Compound Not Eluting early_elution Compound in Solvent Front poor_sep Poor Separation sol_tailing Cause: Strong amine-silica interaction. Solution: Add 0.1-1% TEA to eluent. peak_tailing->sol_tailing sol_fronting Cause: Overloading; sample too concentrated. Solution: Reduce sample load; use wider column. peak_fronting->sol_fronting sol_split Cause: Column channeling; sample loaded unevenly. Solution: Repack column; ensure flat silica bed; dry load sample. peak_split->sol_split sol_no_elution Cause: Eluent too weak; compound decomposed. Solution: Increase eluent polarity; check compound stability on a TLC plate first. no_elution->sol_no_elution sol_early_elution Cause: Eluent too strong; column cracked. Solution: Decrease eluent polarity; inspect column. early_elution->sol_early_elution sol_poor_sep Cause: Incorrect solvent system; overloading. Solution: Re-optimize TLC; use shallower gradient; reduce load. poor_sep->sol_poor_sep

Caption: General troubleshooting workflow for column chromatography.

Problem: My compound is streaking badly on the silica column, and I can't get clean fractions.
  • Primary Cause: Strong interaction between the basic secondary amine of the diazaspiro core and the acidic silanol groups of the stationary phase.

  • Expert Solution:

    • Confirm on TLC: Before running the column, spot your crude material on a TLC plate and develop it. Then, expose the plate to ammonia vapor or a TEA-saturated atmosphere for a few minutes and re-run the TLC in the same solvent system. If the streaking is reduced and the Rf value increases, the amine-silica interaction is the culprit.

    • Implement Basic Modifier: As detailed in FAQ A2, add 0.1-1% TEA to your mobile phase. This is the most reliable fix.

    • Consider Alternative Stationary Phases: If the issue persists, especially for challenging separations, consider using deactivated silica, alumina (basic or neutral), or a C18 reverse-phase column.[6]

Problem: I can't dissolve my crude product in a non-polar solvent for loading onto a silica column.
  • Primary Cause: The product may have high polarity or be a salt, making it insoluble in the weak solvents (like hexanes or dichloromethane) needed for good binding to the column head. Dissolving it in a strong solvent like methanol will cause it to run down the column before separation can occur.[8]

  • Expert Solution: Dry Loading [8]

    • Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., methanol, dichloromethane).

    • Add a portion of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a fine, free-flowing powder.

    • Carefully add this powder to the top of your pre-packed column. This ensures your compound is pre-adsorbed to the stationary phase in a concentrated band, leading to much sharper separation.

Section 3: Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (1g Scale)

This protocol is a robust starting point for general purification.

ParameterSpecificationRationale & Expert Notes
Stationary Phase Silica Gel (230-400 mesh)Standard particle size for good resolution and flow rate.
Column Size 40g pre-packed or equivalentA sample-to-silica mass ratio of 1:40 is a good starting point.
Sample Loading Dry loading (preferred) or minimal DCMDry loading provides the best resolution.[8] If wet loading, use the absolute minimum volume of a weak solvent.
Mobile Phase A Hexanes (or Heptane)Non-polar component.
Mobile Phase B Ethyl Acetate with 0.5% TEAPolar component with a basic modifier to prevent tailing.
Gradient 10% B to 60% B over 10-15 column volumesStart with a shallow gradient based on your TLC analysis (target Rf of product ~0.2-0.3).
Detection UV (if applicable) or TLC of fractionsThe Boc group provides a weak chromophore. Use a potassium permanganate stain for TLC to visualize the amine.

Step-by-Step Methodology:

  • Prepare the sample for dry loading as described in the troubleshooting section.

  • Pack or select a 40g silica column and equilibrate with 2-3 column volumes of the initial mobile phase (e.g., 90:10 Hexanes:EtOAc + 0.5% TEA).

  • Carefully add the dry-loaded sample to the top of the silica bed, creating a flat, even layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Begin the elution, collecting fractions.

  • Analyze fractions by TLC using a suitable stain (e.g., KMnO₄) to identify those containing the pure product.

  • Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase Preparative HPLC

This protocol is for achieving high purity (>98%) required for sensitive downstream applications.

ParameterSpecificationRationale & Expert Notes
Stationary Phase C18 Silica (5-10 µm particle size)Standard for reverse-phase separation of polar molecules.[5]
Column Size Dependent on scale (e.g., 19 x 150 mm for 50-100mg)Scale appropriately to avoid overloading.
Sample Loading Dissolve in minimal DMSO or DMF, then dilute with Mobile Phase AThe sample must be fully dissolved. Diluting with the weak mobile phase prevents poor peak shape.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a milder alternative to TFA to protect the Boc group.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier for RP-HPLC.
Gradient 5% B to 95% B over 20-30 minutesA broad gradient is a good starting point for method development.
Detection UV at 210-220 nmDetects the carbamate bond.
Post-run Lyophilization (Freeze-Drying) CRITICAL STEP. Do not use a rotary evaporator unless you have neutralized the acid.[7]

Step-by-Step Methodology:

  • Dissolve the crude or semi-purified material in a minimal amount of DMSO.

  • Dilute the sample with Mobile Phase A (Water + 0.1% FA) until the point of precipitation, then clarify by adding a small amount of Mobile Phase B. Filter through a 0.45 µm syringe filter.

  • Equilibrate the C18 column with the starting mobile phase composition.

  • Inject the sample and run the gradient method.

  • Collect fractions corresponding to the main product peak.

  • Combine the relevant fractions, freeze the solution, and lyophilize to obtain the pure product as a fluffy solid.

Section 4: Advanced Topics - Chiral Separation

The 4,7-diazaspiro[2.5]octane core is achiral. However, synthetic modifications can introduce chiral centers, necessitating enantiomeric separation. Chiral separation of diamines is a specialized field.[9]

  • Q: My synthesis produced a racemic mixture of a derivative. How can I separate the enantiomers?

  • A: Direct separation of enantiomers requires a chiral stationary phase (CSP) in HPLC or SFC (Supercritical Fluid Chromatography).[]

    • Common CSPs for Amines: Polysaccharide-based columns (e.g., Chiralpak® series) are often effective.

    • Method Development: Screening different chiral columns with various mobile phases (normal-phase, polar-organic, or reverse-phase) is typically required to find a suitable method. Collaboration with a specialized analytical group is highly recommended.

    • Alternative: Diastereomeric salt formation with a chiral acid followed by crystallization or standard chromatography is a classical, non-chromatographic method.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Boc-4,7-diazaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common coupling reactions involving this versatile building block. As a key intermediate in pharmaceutical and chemical synthesis, understanding the nuances of its reactivity is crucial for successful outcomes.[1][2][3]

The unique spirocyclic structure of this compound imparts specific physicochemical properties that are advantageous in synthetic chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the secondary amine, providing a stable intermediate for multi-step syntheses.[1] This guide will address the most frequently encountered challenges and provide actionable solutions for optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for coupling reactions?

The primary reactive site is the secondary amine at the 7-position. The Boc group on the nitrogen at the 4-position effectively protects it from participating in most coupling reactions, allowing for selective functionalization.

Q2: What are the most common types of coupling reactions performed with this reagent?

The most common coupling reactions are amide bond formations with carboxylic acids and Buchwald-Hartwig aminations with aryl or heteroaryl halides/triflates. Suzuki-Miyaura couplings are not directly applicable to the amine itself but can be used to modify a larger molecular scaffold that incorporates the diazaspiro[2.5]octane moiety.

Q3: How can the Boc protecting group be removed after coupling?

The Boc group is readily cleaved under mild acidic conditions.[1] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.

Q4: What are the key physical properties of this compound?

It is typically an off-white to light yellow solid with a molecular weight of 212.29 g/mol .[1][4] It has a boiling point of approximately 301.3°C and a flash point of 136°C.[1]

Troubleshooting Guides

Amide Coupling with Carboxylic Acids

Amide bond formation is a fundamental transformation in organic synthesis. The coupling of this compound with a carboxylic acid is a common step in the synthesis of more complex molecules.

Diagram: Amide Coupling Workflow

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification Acid R-COOH ActivatedEster Activated Ester Intermediate Acid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->ActivatedEster Base1 Base (e.g., DIPEA) Base1->ActivatedEster Product Amide Product ActivatedEster->Product Nucleophilic Attack Diazaspiro This compound Diazaspiro->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for amide coupling with this compound.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Amide Coupling

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure your coupling reagent is fresh. Pre-activating the carboxylic acid for a sufficient time before adding the amine can improve yields.
Sterically hindered substrates.For sterically demanding carboxylic acids or amines, consider using a more potent coupling reagent like COMU or switching to a higher reaction temperature. A change of solvent to one with a higher boiling point (e.g., DMF) might be necessary.
Poor solubility of reagents.Ensure all reagents are fully dissolved. You may need to use a different solvent or a solvent mixture.
Formation of Side Products Racemization of chiral carboxylic acids.If your carboxylic acid is chiral, perform the reaction at a lower temperature (e.g., 0°C) and consider using an additive like HOBt or HOAt to suppress racemization, especially when using carbodiimide coupling reagents like EDC.[5]
Reaction with the Boc-protected amine.This is highly unlikely under standard conditions. However, if you suspect this, confirm the identity of the side product by mass spectrometry.
Difficult Purification Byproducts from the coupling reagent.If using EDC, the urea byproduct can sometimes be difficult to remove. An acidic workup can help to protonate the urea and increase its aqueous solubility. Using HATU or HBTU often leads to byproducts that are more easily removed by standard workup and chromatography.
Excess unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Using a slight excess of one of the coupling partners can help consume the other.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] It is an excellent method for coupling this compound with aryl or heteroaryl halides and triflates.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

BuchwaldHartwig cluster_cycle center Pd(0)L Catalyst OA Oxidative Addition (Ar-X) LE Ligand Exchange (Amine) DP Deprotonation (Base) RE Reductive Elimination Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X PdII_Amine [L-Pd(II)(Ar)(Amine)]+X- PdII_Aryl->PdII_Amine Amine PdII_Amido L-Pd(II)(Ar)(Amido) PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Product (Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl/heteroaryl halide or triflate (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Buchwald-Hartwig Amination

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst.Ensure the palladium source and ligand are of high quality. The use of pre-formed palladium catalysts can sometimes give more reproducible results. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions, as oxygen can deactivate the catalyst.
Poor choice of ligand or base.The choice of ligand and base is critical and often substrate-dependent. For challenging substrates like aryl chlorides, more electron-rich and bulky ligands (e.g., XPhos, RuPhos) are often required.[8] Stronger bases like NaOtBu or LHMDS are generally used with less reactive aryl halides.
Dehalogenation of the Aryl Halide Presence of water or other proton sources.Ensure all reagents and solvents are rigorously dried.
β-hydride elimination from the palladium-amido intermediate.This is less common with secondary amines but can occur. Changing the ligand or lowering the reaction temperature may help.
Formation of Hydroxylated Arene Reaction with hydroxide ions.If using a carbonate or phosphate base, ensure it is anhydrous. The presence of water can lead to the formation of hydroxide, which can compete with the amine as a nucleophile.
Difficult Product Purification Removal of the phosphine ligand and its oxide.The choice of ligand can impact the ease of purification. Some modern ligands are designed for easier removal. Careful column chromatography is often required.
Incomplete reaction.Drive the reaction to completion by increasing the reaction time, temperature, or catalyst loading.

References

Technical Support Center: Synthesis of Substituted 4,7-Diazaspiro[2.5]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of substituted 4,7-diazaspiro[2.5]octanes. This unique spirocyclic scaffold, featuring a cyclopropane ring fused to a piperazine, is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional piperazine cores, enabling chemists to explore new chemical space in drug discovery programs.[1][2] The synthesis of these structures, however, is not without its challenges, often involving strained intermediates and competitive reaction pathways.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and field experience. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome common synthetic hurdles, ensuring a higher success rate in your experiments.

Core Synthetic Strategies & Mechanistic Insights

The construction of the 4,7-diazaspiro[2.5]octane core typically relies on a few key synthetic strategies. Understanding the underlying mechanisms is crucial for effective troubleshooting. A prevalent approach involves the intramolecular cyclization of a suitably functionalized piperazine or piperazinone precursor. A common route, for instance, begins with the reaction of a protected piperazinone with a cyclopropyl building block, followed by reduction and cyclization steps.[3]

A critical step in many syntheses is the formation of the spirocyclic junction, which often involves the ring-opening of an activated aziridine intermediate.[4][5][6] The regioselectivity of this ring-opening is paramount and can be influenced by steric and electronic factors of the substituents, as well as the choice of catalyst or promoter (e.g., Lewis acids).[4][7]

The general workflow can be visualized as follows:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Final Modification A Starting Materials (e.g., Piperazinone, Cyclopropyl derivatives) B Coupling & Functionalization A->B C Formation of Key Intermediate (e.g., Activated Aziridine or Halide) B->C D Intramolecular Ring Closure C->D E Protecting Group Manipulation (Deprotection/Functionalization) D->E F Purification & Characterization E->F

Caption: General workflow for 4,7-diazaspiro[2.5]octane synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Yield During Spirocyclization

Question: "My intramolecular spirocyclization reaction is giving very low yields or returning only starting material. What are the likely causes and how can I improve the outcome?"

Answer: This is a common and often multifactorial problem. Let's break down the potential causes based on the critical parameters of the cyclization step.

  • Probable Cause 1: Insufficient Activation of the Leaving Group/Precursor. The intramolecular nucleophilic attack requires a good leaving group or an activated electrophile. If you are forming the ring from a halo-precursor, the halide's reactivity (I > Br > Cl) is key. If you are using a strategy involving the ring-opening of an aziridine, the aziridine must be sufficiently activated, often by an electron-withdrawing group on the nitrogen.[5]

    • Solution:

      • For Halo-Precursors: Consider converting a chloro- or bromo-precursor to the more reactive iodo- species using Finkelstein conditions (e.g., NaI in acetone).

      • For Aziridine Ring-Opening: Ensure the N-activating group (e.g., tosyl, nosyl) is present. If the reaction is still sluggish, the addition of a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) can help polarize the C-N bond, facilitating nucleophilic attack.[4][8]

  • Probable Cause 2: Incorrect Base or Stoichiometry. The choice of base is critical. It must be strong enough to deprotonate the secondary amine nucleophile but not so strong that it causes side reactions like elimination. Steric hindrance can also be a factor.

    • Solution:

      • If using a hindered base like LDA is failing, consider a non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These can promote cyclization by providing a solid surface for the reaction to occur.

      • Carefully check the pKa of your amine and ensure the base is appropriate. Perform a titration or use a pH indicator in a trial run if unsure.

  • Probable Cause 3: Competing Intermolecular Reactions. At low concentrations, intramolecular reactions are favored. If your reaction concentration is too high, you will favor intermolecular dimerization or polymerization, leading to a complex mixture and low yield of the desired spirocycle.

    • Solution:

      • Employ High Dilution Conditions: This is the most effective strategy. Instead of adding reagents all at once, use a syringe pump to slowly add the substrate and/or base to the reaction vessel over several hours. This keeps the instantaneous concentration of the reactive species very low, favoring the intramolecular pathway.

  • Probable Cause 4: Unfavorable Ring Conformation. The energy barrier to achieve the correct conformation for ring closure might be too high.

    • Solution:

      • Solvent & Temperature Screening: The solvent can have a profound impact on the transition state energy. Screen a variety of solvents with different polarities (e.g., THF, Dioxane, DMF, Toluene). Sometimes, increasing the reaction temperature can provide the necessary energy to overcome the conformational barrier, but be mindful of potential decomposition.

Troubleshooting Decision Tree for Low Cyclization Yield

G A Low Cyclization Yield B Is Starting Material Consumed? (Check by TLC/LC-MS) A->B C YES B->C D NO B->D E Complex Mixture/ Polymerization? C->E I Increase Reactivity: - Stronger Base - Higher Temperature - More Activating Group - Lewis Acid Catalyst D->I F Re-run under High Dilution E->F YES G Decomposition? E->G NO H Lower Temperature/ Use Milder Base G->H YES J Other Side Products? G->J NO

Caption: Decision tree for troubleshooting low spirocyclization yield.

Issue 2: Difficulty with Protecting Group Removal

Question: "I'm struggling to remove the Boc group from the N4 position of my 4,7-diazaspiro[2.5]octane. Standard TFA/DCM conditions are sluggish and lead to decomposition."

Answer: The stability of the 4,7-diazaspiro[2.5]octane ring system can be sensitive, especially under harsh acidic conditions. The cyclopropane ring can be susceptible to acid-catalyzed ring-opening.

  • Probable Cause 1: Steric Hindrance. The spirocyclic nature of the molecule may sterically hinder the approach of the acid to the Boc-protected nitrogen.

  • Probable Cause 2: Acid Sensitivity of the Scaffold. Strong acids like neat TFA can protonate the cyclopropane ring, leading to undesired ring-opening and decomposition products.[3]

  • Solutions & Alternatives:

MethodConditionsAdvantagesDisadvantages
TFA in DCM (Optimized) 10-25% TFA in DCM, 0°C to RTStandard, easy workup.Can still cause decomposition if not controlled.[3]
HCl in Dioxane/EtOAc 4M HCl in Dioxane or Ethyl AcetateOften cleaner, product precipitates as HCl salt.Can be sluggish, requires anhydrous conditions.
Trimethylsilyl Iodide (TMSI) TMSI (in situ from TMSCl/NaI), Acetonitrile, 0°CVery mild, neutral conditions.Reagent is moisture-sensitive; workup can be tricky.
Microwave-Assisted Formic acid, Microwave irradiationVery fast reaction times.Requires specialized equipment; optimization needed.

Recommendation: Start by optimizing the standard TFA conditions. Use a lower concentration of TFA (e.g., 20%) in DCM at 0°C and monitor the reaction closely by LC-MS every 15-30 minutes. If decomposition is still observed, switching to 4M HCl in dioxane is the next logical step. The precipitation of the dihydrochloride salt often drives the reaction to completion and provides a simple method of isolation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best strategies for N-functionalization of the final diazaspiro[2.5]octane core?

Once you have the deprotected 4,7-diazaspiro[2.5]octane core, selective functionalization is key. If you have a mono-protected intermediate (e.g., 4-Boc-4,7-diazaspiro[2.5]octane), you can functionalize the free N7 position using standard methods like reductive amination, acylation, or sulfonation. After this, the N4-Boc group can be removed to allow for orthogonal functionalization at the other nitrogen.[10][11]

Q2: How do I purify these compounds? They often show poor peak shape on silica gel.

The basic nitrogen atoms in the scaffold can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation.

  • Method 1: Basic Alumina Chromatography. Use Brockmann I grade basic alumina. This provides a non-acidic stationary phase, which significantly improves peak shape for basic amines.

  • Method 2: Amine-Treated Silica. Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% triethylamine or ammonia (e.g., DCM/MeOH/NH₄OH 90:9:1). This neutralizes the active sites on the silica.

  • Method 3: Reverse-Phase Chromatography (C18). For highly polar or water-soluble compounds, reverse-phase HPLC or MPLC using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% TFA or formic acid is often the most effective method.

Q3: What are the critical characterization techniques for this scaffold?

  • ¹H and ¹³C NMR: The cyclopropyl protons typically appear as complex multiplets in a distinct upfield region (approx. 0.5-1.5 ppm). The spirocyclic quaternary carbon is a key signal to look for in the ¹³C NMR spectrum (approx. 20-35 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition and exact mass of your final product and key intermediates.

  • X-ray Crystallography: For novel derivatives, obtaining a crystal structure is the definitive way to confirm the spirocyclic structure and the relative stereochemistry of any substituents.[8]

Key Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from common synthetic routes.

Step 1: Synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

  • To a solution of tert-butyl piperazine-1-carboxylate (10.0 g, 53.7 mmol) and triethylamine (8.98 mL, 64.4 mmol) in dichloromethane (DCM, 200 mL) at 0°C, add chloroacetyl chloride (4.70 mL, 59.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor completion by TLC (Ethyl Acetate/Hexane 1:1).

  • Quench the reaction with water (100 mL). Separate the organic layer, wash with saturated NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a white solid, which can be used without further purification.

Step 2: Synthesis of 4-Boc-4,7-diazaspiro[2.5]octan-8-one

  • To a solution of the chloroacetamide from Step 1 (12.0 g, 45.7 mmol) in THF (250 mL), add vinylmagnesium bromide (1.0 M in THF, 137 mL, 137 mmol) dropwise at -78°C.

  • Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature overnight.

  • Cool the mixture to 0°C and cautiously quench with saturated NH₄Cl solution (100 mL).

  • Extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by column chromatography on silica gel (gradient elution, 20% to 50% ethyl acetate in hexanes) to yield the spirocyclic lactam.

Step 3: Reduction to this compound

  • To a solution of the lactam from Step 2 (8.0 g, 33.3 mmol) in anhydrous THF (150 mL) at 0°C, add borane-tetrahydrofuran complex (1.0 M in THF, 100 mL, 100 mmol) dropwise.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Cool to 0°C and slowly add methanol (50 mL) to quench the excess borane.

  • Add 4M HCl in dioxane (50 mL) and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure. Redissolve the residue in water (100 mL) and basify to pH > 10 with 2M NaOH.

  • Extract with DCM (3 x 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the title compound.[10][11]

References

Technical Support Center: Mono-Substitution of 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Boc-4,7-diazaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving selective mono-substitution in reactions with this versatile building block. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common challenges, particularly the prevention of undesired di-substitution.

Troubleshooting Guide: Overcoming Di-substitution

This section directly addresses the most common issue encountered when working with this compound: the formation of a di-substituted byproduct.

Q1: My reaction is producing a significant amount of di-substituted product. What is the primary cause of this?

A1: The formation of a di-substituted product arises from the reaction of your electrophile with both nitrogen atoms of the diazaspiro[2.5]octane core. While the tert-butoxycarbonyl (Boc) protecting group on the N4 nitrogen significantly reduces its nucleophilicity, the newly formed mono-substituted product at the N7 position can sometimes compete with the starting material for the remaining electrophile, leading to a second substitution. This is especially prevalent if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

Q2: How can I minimize the formation of the di-substituted byproduct in my alkylation reaction?

A2: To favor mono-alkylation, several parameters of your reaction setup should be optimized. Firstly, careful control of stoichiometry is critical. Using a slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) relative to your alkylating agent can help ensure the electrophile is consumed before it can react with the mono-alkylated product. Secondly, the choice of base and solvent is important. A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often preferred. Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used. Finally, maintaining a moderate reaction temperature (room temperature to gentle heating, e.g., 50-60 °C) is advisable, as higher temperatures can increase the rate of the second substitution.

Q3: I am attempting a mono-acylation and observing significant di-acylation. Are the strategies to prevent this different from those for alkylation?

A3: Yes, acylating agents such as acyl chlorides are generally more reactive than alkyl halides, which can make controlling selectivity more challenging. For mono-acylation, it is highly recommended to perform the reaction at a low temperature (e.g., 0 °C to room temperature). Adding the acyl chloride slowly (dropwise) to the reaction mixture containing the this compound and a non-nucleophilic base (like triethylamine or diisopropylethylamine) can help maintain a low concentration of the acylating agent, thus favoring the reaction with the more nucleophilic starting material. Using a strict 1:1 stoichiometry or even a slight excess of the diamine is also crucial.

Q4: My TLC/LC-MS analysis shows three spots: starting material, mono-substituted product, and di-substituted product. How can I effectively purify my desired mono-substituted compound?

A4: The mono- and di-substituted products, along with the unreacted starting material, generally have different polarities, making them separable by column chromatography. The Boc-protected starting material is relatively polar. The mono-substituted product will likely be less polar than the starting material, and the di-substituted product will be even less polar. A silica gel column using a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, should allow for effective separation of the three components.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc group in this compound?

A1: The tert-butoxycarbonyl (Boc) group is a protecting group for the N4 nitrogen. It serves two primary purposes: 1) It deactivates the N4 nitrogen by delocalizing its lone pair of electrons into the carbonyl group, making it significantly less nucleophilic than the unprotected N7 secondary amine. This difference in reactivity is the key to achieving selective mono-substitution at the N7 position.[1][2] 2) The Boc group provides stability to the molecule during various synthetic steps and can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) when functionalization of the N4 nitrogen is desired later in the synthetic sequence.[3][4]

Q2: Which nitrogen in this compound is more nucleophilic?

A2: The unprotected secondary amine at the N7 position is significantly more nucleophilic than the Boc-protected amide-like nitrogen at the N4 position. The electron-withdrawing nature of the Boc group reduces the electron density on the N4 nitrogen, making it a much weaker nucleophile. Therefore, electrophiles will preferentially react with the N7 nitrogen.

Q3: Can I perform a reaction on the N4 nitrogen without removing the Boc group?

A3: Under most standard reaction conditions for alkylation, acylation, or reductive amination, the N4 nitrogen is unreactive due to the Boc protecting group. To functionalize the N4 position, the Boc group must first be removed.

Q4: What are the typical reaction types where this compound is used to achieve mono-substitution?

A4: This reagent is commonly used in several types of reactions to introduce the diazaspiro[2.5]octane moiety as a single substituent. These include:

  • N-Alkylation: Reaction with alkyl halides to form a new C-N bond.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form an N-alkyl derivative.[5][6]

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form an amide.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl derivatives.[1]

Experimental Protocols for Mono-Substitution

The following protocols are provided as a starting point for the optimization of your specific reaction. It is always recommended to monitor the reaction progress by TLC or LC-MS.

Protocol 1: Mono-Alkylation (e.g., Benzylation)

This protocol is adapted from a known procedure for the benzylation of this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Benzyl bromide (1.0-1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (to make a ~0.1 M solution)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add the solvent (ACN or DMF) and stir the suspension.

  • Slowly add the benzyl bromide to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, filter off the inorganic salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-benzylated product.

Protocol 2: Reductive Amination

This is a general protocol for the reductive amination of aldehydes with secondary amines.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)

  • Acetic acid (optional, can be used as a catalyst, ~5 mol%)

Procedure:

  • Dissolve this compound and the aldehyde/ketone in DCM or DCE in a round-bottom flask.

  • If using, add the acetic acid catalyst.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Mono-Acylation

This protocol is designed to favor mono-acylation by controlling the reactivity of the acylating agent.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (0.95-1.0 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (to make a ~0.1 M solution)

Procedure:

  • Dissolve this compound and the base (Et₃N or DIPEA) in DCM in a round-bottom flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the acyl chloride in a small amount of DCM and add it dropwise to the cooled reaction mixture over 15-30 minutes.

  • Allow the reaction to slowly warm to room temperature while stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary and Visualization

Table 1: Recommended Reaction Conditions for Mono-Substitution
Reaction TypeStoichiometry (Diamine:Electrophile)Base (equiv)SolventTemperatureKey Considerations
Alkylation 1.1 : 1.0K₂CO₃ (2.0)ACN, DMFRoom Temp to 50 °CUse a mild base; avoid high temperatures.
Acylation 1.0 : 0.95Et₃N or DIPEA (1.5)DCM, THF0 °C to Room TempSlow addition of acyl chloride is critical.
Reductive Amination 1.0 : 1.1N/A (Reducing Agent)DCM, DCERoom TempPre-formation of iminium ion can improve yield.
Buchwald-Hartwig 1.2 : 1.0NaOtBu, Cs₂CO₃ (1.5-2.0)Toluene, Dioxane80-110 °CRequires a palladium catalyst and a phosphine ligand.
Visualizing Reaction Selectivity

The selectivity of the reaction is governed by the deactivation of the N4 nitrogen by the Boc group.

G cluster_0 Reaction Pathway cluster_1 Key to Selectivity A This compound (N7 is nucleophilic) C Mono-substituted Product A->C Reaction at N7 (Favored Pathway) B Electrophile (E+) B->C D Di-substituted Product (Undesired) B->D C->D Further Reaction (Side Reaction) N4 N4-Boc (Amide-like, Low Nucleophilicity) N7 N7-H (Secondary Amine, High Nucleophilicity) G start Start: Define Electrophile step1 Step 1: Stoichiometry Control (Use slight excess of diamine) start->step1 step2 Step 2: Select Reaction Conditions (Base, Solvent, Temperature) step1->step2 step3 Step 3: Reaction Execution (Slow addition of electrophile if highly reactive) step2->step3 step4 Step 4: Monitor Progress (TLC / LC-MS) step3->step4 decision Reaction Complete? step4->decision decision->step3 No, continue reaction step5 Step 5: Work-up and Purification (Aqueous wash, Column Chromatography) decision->step5 Yes end End: Isolated Mono-substituted Product step5->end

References

Technical Support Center: Synthesis and Purification of 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Boc-4,7-diazaspiro[2.5]octane. As a key building block in contemporary medicinal chemistry, ensuring its purity is paramount for the success of subsequent synthetic steps. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its synthesis and purification, with a focus on the removal of key impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: In a typical Boc-protection reaction of 4,7-diazaspiro[2.5]octane using di-tert-butyl dicarbonate ((Boc)₂O), you can anticipate three main components in your crude product mixture:

  • Unreacted Starting Material: 4,7-diazaspiro[2.5]octane. This is a common impurity if the reaction has not gone to completion.

  • Desired Product: this compound. This is the mono-protected product.

  • Di-Boc Protected Byproduct: 4,7-bis(tert-butoxycarbonyl)-4,7-diazaspiro[2.5]octane. This byproduct forms when both nitrogen atoms of the starting diamine are protected with a Boc group.

Q2: How can I monitor the progress of my reaction to minimize impurity formation?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material, you can observe the consumption of the starting material and the formation of the product and byproduct.

A typical TLC analysis would involve:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide to reduce tailing of the basic amine spots. A good starting point is a 90:10:1 mixture of DCM:MeOH:NH₄OH.

  • Visualization: The spots can be visualized under UV light (if the compounds are UV active) and/or by staining with a suitable agent such as ninhydrin (which will stain primary and secondary amines, including the starting material and product) or potassium permanganate.

Q3: My NMR spectrum looks complex. How can I distinguish between the product and the main impurities?

A3: ¹H NMR spectroscopy is a powerful tool for identifying the components of your mixture. The key distinguishing features are:

CompoundKey ¹H NMR Signals (approximate, in CDCl₃)
4,7-diazaspiro[2.5]octaneAbsence of a large singlet around 1.4 ppm. Protons on the carbon skeleton will be present.
This compoundA large singlet at ~1.47 ppm corresponding to the 9 protons of the Boc group.
4,7-bis(tert-butoxycarbonyl)-4,7-diazaspiro[2.5]octaneA large singlet at a similar chemical shift to the mono-Boc product, but integrating to 18 protons (or appearing significantly larger relative to the other signals if integration is not set).

Q4: What is the most effective overall strategy for purifying my crude product?

A4: A two-step purification strategy is often the most effective:

  • Acid-Base Extraction: This will remove the unreacted, basic 4,7-diazaspiro[2.5]octane starting material.

  • Silica Gel Column Chromatography: This will separate the desired mono-Boc product from the non-polar di-Boc byproduct and other non-basic impurities.

Troubleshooting Guide

Problem 1: Significant amount of unreacted starting material remaining.

Cause: This issue can arise from several factors, including insufficient (Boc)₂O, suboptimal reaction conditions, or deactivation of the reagent.

Solution Workflow:

Caption: Workflow for addressing incomplete reaction.

Detailed Protocol: Removal of Unreacted Starting Material by Acid-Base Extraction

This protocol leverages the basicity of the unreacted diamine to separate it from the less basic Boc-protected products.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic starting material will be protonated and move into the aqueous layer. Repeat the wash 2-3 times.

  • Combine Aqueous Layers: The combined aqueous layers contain the protonated starting material and can be discarded or neutralized to recover the starting material if desired.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a mixture of the mono- and di-Boc protected products.

Problem 2: High proportion of di-Boc protected byproduct.

Cause: The formation of the di-Boc byproduct is favored by a high local concentration of (Boc)₂O and longer reaction times.

Solution Workflow:

Caption: Workflow to minimize di-Boc formation.

Detailed Protocol: Purification by Silica Gel Column Chromatography

This is the most effective method for separating the desired mono-Boc product from the di-Boc byproduct. The di-Boc product is significantly less polar and will elute from the column first.[3][4]

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase Selection:

    • Initial System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • Gradient Elution: Begin with a low percentage of ethyl acetate in hexane (e.g., 10-20%) and gradually increase the concentration of ethyl acetate. The di-Boc product will elute first, followed by the mono-Boc product.

    • Alternative System: For better separation, a mixture of dichloromethane and methanol can also be effective. A gradient of 0-5% methanol in dichloromethane is a good starting point.

  • Procedure:

    • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

    • Sample Loading: Dissolve the crude product (after acid-base extraction) in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the dried silica onto the top of the column.

    • Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the mobile phase.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure mono-Boc product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Typical TLC and Column Elution Profile:

CompoundPolarityTLC Rf Value (DCM:MeOH 95:5)Elution Order from Silica Column
4,7-bis(tert-butoxycarbonyl)-4,7-diazaspiro[2.5]octaneLowHighFirst
This compound Medium Medium Second
4,7-diazaspiro[2.5]octaneHighLow (often streaks)Last (if not removed by extraction)

Analytical Characterization

LC-MS Analysis:

Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool for confirming the presence of the desired product and impurities.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium formate as a modifier.

  • Detection: Electrospray ionization (ESI) in positive mode is suitable for these basic compounds.

Expected [M+H]⁺ Ions:

CompoundMolecular FormulaExact Mass[M+H]⁺
4,7-diazaspiro[2.5]octaneC₆H₁₂N₂112.10113.11
This compoundC₁₁H₂₀N₂O₂212.15213.16
4,7-bis(tert-butoxycarbonyl)-4,7-diazaspiro[2.5]octaneC₁₆H₂₈N₂O₄312.20313.21

References

Technical Support Center: Monitoring Reactions of 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Boc-4,7-diazaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to monitoring the progress of chemical reactions involving this versatile building block. As a key intermediate in the synthesis of complex molecules, particularly in pharmaceutical research, ensuring the success of reactions with this compound is paramount.[1][2][3] This guide will equip you with the necessary knowledge to effectively monitor your reactions, identify potential issues, and implement robust solutions.

Introduction: The Importance of Reaction Monitoring

This compound, with its unique spirocyclic structure and the presence of a Boc-protected amine, is a valuable component in the synthesis of novel therapeutics.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers stability during multi-step syntheses but requires careful monitoring during its removal (deprotection) to avoid side reactions and ensure complete conversion.[4][5][6] Incomplete reactions or the formation of byproducts can significantly impact yield, purity, and the overall success of your synthetic route. Therefore, diligent reaction monitoring is not just a quality control measure; it is a critical component of efficient and reproducible chemical synthesis.

This guide will focus on the most common and effective analytical techniques for monitoring reactions of this compound: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Thin-Layer Chromatography (TLC): Your First Line of Analysis

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[7] It allows you to visualize the consumption of starting material and the formation of the product in near real-time.

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: How do I choose the right solvent system (mobile phase) for my TLC analysis?

A1: The choice of solvent system is crucial for achieving good separation of your starting material, product, and any potential byproducts. A good starting point is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of approximately 0.3-0.5 for the compound of interest. For reactions involving the deprotection of the Boc group, you will see a significant change in polarity. The Boc-protected starting material will be less polar (higher Rf) than the deprotected amine product, which will be more polar (lower Rf) and may streak if a small amount of base (e.g., triethylamine) is not added to the mobile phase.

Q2: My spots are streaking on the TLC plate. What can I do?

A2: Streaking can be caused by several factors:

  • Sample Overloading: Apply a smaller spot of your reaction mixture to the TLC plate.

  • Compound Polarity: Highly polar compounds, like free amines, can interact strongly with the silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to your developing solvent can often resolve this issue.

  • Incorrect Solvent System: The solvent system may not be optimal for your compound. Experiment with different solvent polarities.

Q3: How do I visualize the spots on the TLC plate?

A3: If your compounds are UV-active, they can be visualized under a UV lamp (typically at 254 nm).[8] For compounds that are not UV-active, such as the deprotected 4,7-diazaspiro[2.5]octane, a staining solution is necessary. Common stains for visualizing amines include:

  • Potassium Permanganate (KMnO4) stain: This is a good general-purpose stain that reacts with many functional groups.

  • Ninhydrin stain: This stain is specific for primary and secondary amines, appearing as a purple or yellow spot upon heating.

Troubleshooting Guide for TLC Monitoring
Issue Potential Cause Solution
No spots are visible on the TLC plate. The concentration of the compound is too low.Concentrate your sample before spotting it on the TLC plate.
The compound is not UV-active and no stain was used.Use an appropriate staining solution to visualize the spots.
The spots are not moving from the baseline (Rf = 0). The mobile phase is not polar enough.Increase the polarity of your solvent system by adding more of the polar solvent.
All spots run to the top of the plate (Rf = 1). The mobile phase is too polar.Decrease the polarity of your solvent system by adding more of the non-polar solvent.

High-Performance Liquid Chromatography (HPLC) and LC-MS: Quantitative Insights

HPLC and LC-MS are powerful techniques for both qualitative and quantitative analysis of reaction progress. They provide detailed information about the number of components in your reaction mixture, their relative amounts, and in the case of LC-MS, their molecular weights.

Frequently Asked Questions (FAQs) for HPLC and LC-MS

Q1: What type of HPLC column is best for analyzing reactions of this compound?

A1: A reverse-phase C18 column is the most common and versatile choice for analyzing small organic molecules like this compound and its derivatives. These columns separate compounds based on their hydrophobicity.

Q2: How can I use HPLC to determine the conversion of my reaction?

A2: By integrating the peak areas of your starting material and product in the HPLC chromatogram, you can calculate the percentage conversion of your reaction. It is important to establish a response factor for each compound if accurate quantification is required.

Q3: Why is LC-MS particularly useful for monitoring these reactions?

A3: LC-MS provides an extra layer of confirmation by giving you the mass of the compounds eluting from the HPLC. This is invaluable for:

  • Confirming Product Identity: Verifying that the new peak in your chromatogram has the expected molecular weight of your desired product.

  • Identifying Byproducts: Determining the molecular weights of unknown peaks can help in identifying potential side products, such as those resulting from incomplete deprotection or side reactions.[4]

Troubleshooting Guide for HPLC and LC-MS
Issue Potential Cause Solution
Poor peak shape (tailing or fronting). Column overload.Dilute your sample.
Incompatible solvent between sample and mobile phase.Dissolve your sample in the mobile phase.
Secondary interactions with the column.Add a modifier to the mobile phase (e.g., trifluoroacetic acid for amines).
No peaks are observed. The detector is not set to the correct wavelength.Ensure the detector wavelength is appropriate for your compounds.
The compound is not retained on the column.Use a less polar mobile phase.
Multiple unexpected peaks. The sample is degrading on the column.Adjust the mobile phase pH or temperature.
The reaction is producing multiple byproducts.Use LC-MS to identify the byproducts and optimize reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the structure of your starting materials and products. For monitoring reactions of this compound, 1H NMR is particularly useful.

Frequently Asked Questions (FAQs) for NMR Monitoring

Q1: What are the key 1H NMR signals to look for when monitoring a Boc deprotection reaction?

A1: The most telling sign of a successful Boc deprotection is the disappearance of the large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[9][10] Concurrently, you should observe shifts in the signals of the protons adjacent to the nitrogen atom.

Q2: Can I monitor the reaction directly in the NMR tube?

A2: Yes, real-time reaction monitoring by NMR is possible, especially with modern benchtop NMR spectrometers.[11] This allows you to follow the kinetics of the reaction by acquiring spectra at regular intervals.

Troubleshooting Guide for NMR Monitoring
Issue Potential Cause Solution
Broad peaks in the spectrum. The sample contains paramagnetic impurities.Purify your sample before NMR analysis.
The sample concentration is too high.Dilute your sample.
The characteristic Boc peak is still present after the reaction should be complete. The deprotection reaction is incomplete.Extend the reaction time or increase the amount of deprotecting agent.
The workup procedure was not effective in removing the Boc group.Review and optimize your workup protocol.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring of a Boc Deprotection Reaction
  • Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot a small amount of your starting material (as a reference), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 9:1 dichloromethane/methanol). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., ninhydrin for the deprotected amine).

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progress of the reaction.

Protocol 2: General Procedure for HPLC Analysis
  • Sample Preparation: Take an aliquot of the reaction mixture and quench it if necessary. Dilute the sample with a suitable solvent (e.g., acetonitrile/water).

  • HPLC Setup:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detector: UV detector set at a wavelength where your compounds absorb (e.g., 210 nm).

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the starting material and product.

Visualizing Workflows

Decision Tree for Selecting a Monitoring Technique

G start Start: Need to Monitor Reaction qualitative Qualitative or Quantitative? start->qualitative tlc Use TLC for rapid qualitative analysis qualitative->tlc Qualitative hplc_lcms Use HPLC/LC-MS for quantitative analysis and byproduct identification qualitative->hplc_lcms Quantitative structure_confirm Need structural confirmation? tlc->structure_confirm hplc_lcms->structure_confirm nmr Use NMR to confirm product structure structure_confirm->nmr Yes end End: Reaction Monitored structure_confirm->end No nmr->end

Caption: Decision tree for selecting the appropriate reaction monitoring technique.

Troubleshooting Workflow for Incomplete Boc Deprotection

G start Issue: Incomplete Boc Deprotection (Observed by TLC/HPLC/NMR) check_reagents Are the deprotecting reagents fresh and of sufficient concentration? start->check_reagents replace_reagents Use fresh reagents. check_reagents->replace_reagents No check_time_temp Is the reaction time and temperature sufficient? check_reagents->check_time_temp Yes increase_reagent Increase the equivalents of the deprotecting agent. end Re-analyze reaction progress. replace_reagents->end increase_time_temp Increase reaction time and/or temperature. (Monitor carefully for side products) check_time_temp->increase_time_temp No check_scavengers Are scavengers needed to prevent side reactions? check_time_temp->check_scavengers Yes increase_time_temp->end add_scavengers Add appropriate scavengers (e.g., triisopropylsilane). check_scavengers->add_scavengers Yes check_scavengers->end No add_scavengers->end

Caption: Troubleshooting workflow for incomplete Boc deprotection reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Spirocyclic Diamines: A Comparative Analysis of 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. The strategic move away from planar, aromatic systems towards more three-dimensional (3D) structures—a concept often termed "escaping flatland"—has identified spirocyclic scaffolds as a privileged class of building blocks.[1] These structures, where two rings share a single atom, introduce conformational rigidity and novel spatial arrangements of functional groups, which can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][2][3]

Among these, spirocyclic diamines are of particular interest. The diamine motif is a cornerstone in pharmacology, present in numerous bioactive molecules and offering versatile handles for synthetic elaboration. This guide provides an in-depth comparison of 4-Boc-4,7-diazaspiro[2.5]octane, a prominent building block, with other classes of spirocyclic diamines, offering researchers and drug development professionals a framework for scaffold selection based on structural, synthetic, and physicochemical considerations.

Featured Scaffold: this compound

This compound (tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) is a heterocyclic compound distinguished by its unique spirocyclic framework.[4] This structure fuses a cyclopropane ring and a piperazine ring at a shared quaternary carbon.

  • CAS Number: 674792-08-6[4][5]

  • Molecular Formula: C₁₁H₂₀N₂O₂[4][6]

  • Molecular Weight: 212.29 g/mol [4][6]

The defining feature of this molecule is the juxtaposition of the small, highly strained cyclopropane ring with the more flexible piperazine ring. This imparts a distinct conformational rigidity. The molecule is furnished with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This is a critical feature for synthetic utility, as the Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for selective functionalization of the two distinct nitrogen atoms.[4]

References

Beyond the Benchmark: A Comparative Guide to Alternative Spirocyclic Diamine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Emerging Need for Alternatives to 4-Boc-4,7-diazaspiro[2.5]octane

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. For years, this compound has served as a reliable and popular building block. Its rigid, three-dimensional structure, featuring a unique cyclopropane ring fused to a piperazine moiety, offers a distinct exit vector geometry compared to simple cyclic diamines. The tert-butoxycarbonyl (Boc) protecting group ensures stable handling and allows for selective deprotection and functionalization of the secondary amine, making it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[][2]

However, the very features that make this scaffold valuable also define its limitations. The specific geometry and basicity profile of the diazaspiro[2.5]octane core may not be optimal for every biological target. Over-reliance on a single scaffold can lead to "me-too" compounds and limit the exploration of novel chemical space. Consequently, researchers are increasingly seeking alternative building blocks that offer different spatial arrangements, basicity (pKa), lipophilicity, and synthetic handles. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers the data and methodologies needed to make informed decisions for their discovery programs. We will explore key alternatives, compare their computed physicochemical properties, and provide a robust experimental protocol for their evaluation in parallel synthesis.

Chapter 1: The Alternatives - Expanding the Spirocyclic Diamine Toolbox

The strategic advantage of spirocyclic scaffolds lies in their ability to orient substituents in well-defined three-dimensional space, an approach often termed "escaping flatland".[3] This conformational restriction can lead to improved binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[4] The alternatives to the [2.5]octane system are primarily other diazaspirocycles with varying ring sizes, which directly impacts the angle between the two nitrogen atoms, the overall molecular shape, and the basicity of the amines.

Here, we focus on three commercially available and synthetically accessible mono-Boc-protected alternatives:

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This smaller, highly rigid scaffold is built from two fused azetidine rings. Its compact nature and unique "kinked" geometry make it an attractive bioisostere for piperazine, often leading to improved physicochemical properties such as lower lipophilicity and higher aqueous solubility.[5][6]

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: This alternative incorporates a four-membered azetidine ring and a six-membered piperidine ring. It offers a different spatial arrangement of nitrogen vectors compared to both the [2.5]octane and [3.3]heptane systems. It has found utility as a linker in PROTACs (Proteolysis Targeting Chimeras).[7]

  • tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate: A regioisomer of the previous example, this building block also fuses an azetidine and a piperidine ring, but with a different connectivity. This seemingly subtle change alters the bond angles and distances between the nitrogens, providing yet another distinct geometric profile for structure-activity relationship (SAR) exploration.

Chapter 2: Comparative Analysis of Physicochemical Properties

The choice of a building block is often dictated by its influence on the overall properties of the final compound, such as solubility, permeability, and metabolic stability. Properties like the calculated octanol-water partition coefficient (XLogP3), topological polar surface area (TPSA), and the basicity of the free amine (pKa) are critical predictors of a compound's drug-likeness.

Below is a table comparing the key computed physicochemical properties of the benchmark this compound with its alternatives. The data is compiled from PubChem for the mono-Boc protected species, which is the form typically used in synthesis.

Table 1: Comparative Physicochemical Properties of Mono-Boc Protected Spirocyclic Diamines

Compound NameScaffoldMolecular Weight ( g/mol )XLogP3TPSA (Ų)PubChem CID
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate[2.5]212.291.141.620857313
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate[3.3]198.260.341.640151981
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate[3.5]226.321.141.623282935
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate[3.5]226.321.241.656962136

Data sourced from PubChem.[6][7] XLogP3 is a computed measure of lipophilicity. TPSA (Topological Polar Surface Area) is an indicator of a molecule's ability to cross cell membranes.

Analysis and Causality:

  • Lipophilicity (XLogP3): The 2,6-diazaspiro[3.3]heptane derivative stands out with a significantly lower XLogP3 value (0.3) compared to the others (~1.1-1.2). This is a direct consequence of its more compact and strained structure, which reduces the nonpolar surface area. For drug discovery programs struggling with high lipophilicity—a common cause of poor solubility and off-target toxicity—this building block represents a highly attractive alternative.

  • Molecular Weight (MW): The [3.3]heptane is also the lightest scaffold, which can be advantageous in lead optimization to keep the final compound's molecular weight within the desired "drug-like" space (e.g., Rule of Five).

Chapter 3: Performance in Application - A Protocol for Comparative Experimental Evaluation

Theoretical properties provide valuable guidance, but the ultimate test of a building block is its performance in chemical synthesis. Reactivity, ease of handling, and purification of the resulting products are critical considerations. To this end, we present a detailed, step-by-step methodology for a parallel amide coupling experiment. This protocol is designed to be a self-validating system to objectively compare the performance of this compound against its alternatives.

Experimental Protocol: Parallel Amide Library Synthesis and Reactivity Comparison

This protocol utilizes a standard carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an activator, HOBt (Hydroxybenzotriazole), to facilitate the formation of an amide bond between the spirocyclic diamine and a set of test carboxylic acids.

Materials:

  • This compound

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • A diverse set of 3-5 carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, isobutyric acid)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • LC-MS for analysis

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare 0.2 M stock solutions of each mono-Boc protected diazaspirocycle in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of EDC and HOBt (1:1 molar ratio) in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DCM.

  • Reaction Setup (in a 96-well plate or vials):

    • To each well/vial, add a small stir bar.

    • Add 250 µL (0.05 mmol, 1.0 eq) of the desired carboxylic acid stock solution.

    • Add 275 µL (0.055 mmol, 1.1 eq) of the desired diazaspirocycle stock solution.

    • Add 138 µL (0.055 mmol, 1.1 eq) of the DIPEA stock solution. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acidity from HOBt, driving the reaction forward.

    • Seal the plate/vials and allow the mixture to stir for 5 minutes at room temperature.

  • Initiation of Coupling:

    • Add 275 µL (0.055 mmol, 1.1 eq) of the EDC/HOBt stock solution to each well/vial. Rationale: HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid to generate an activated ester. This intermediate is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine.

    • Seal the reaction block/vials and allow them to stir at room temperature for 16 hours.

  • Workup and Analysis:

    • After 16 hours, unseal the reactions.

    • Take a 10 µL aliquot from each well, dilute with 200 µL of acetonitrile, and analyze by LC-MS to determine the conversion percentage to the desired amide product.

    • For purification, the reactions can be concentrated, redissolved in ethyl acetate, and washed sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is then dried and concentrated.

Expected Outcome and Data Interpretation:

By running each spirocycle against the same panel of carboxylic acids under identical conditions, you can directly compare their relative reactivities. A higher conversion percentage as determined by LC-MS indicates a more efficient reaction. Potential differences may arise due to:

  • Steric Hindrance: The spiro[2.5]octane, with its exocyclic cyclopropane, may present different steric hindrance around the reacting nitrogen compared to the more compact [3.3]heptane.

  • Nucleophilicity: As discussed, the inherent basicity (and related nucleophilicity) of the secondary amine differs between the scaffolds, which can directly impact the rate of the amide bond formation.

This parallel approach provides robust, internally consistent data to guide the selection of the optimal building block for a full-scale library synthesis.[][8]

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Core Scaffold Properties cluster_1 Influenced Physicochemical Properties Benchmark This compound Lipophilicity Lipophilicity (clogP) Benchmark->Lipophilicity Baseline Basicity Basicity (pKa) Benchmark->Basicity Higher Shape 3D Shape & Vectors Benchmark->Shape [2.5] Geometry Alt1 Boc-2,6-diazaspiro[3.3]heptane Alt1->Lipophilicity Lowered Alt1->Basicity Lower? (Strained) Alt1->Shape [3.3] Geometry Solubility Aqueous Solubility Alt1->Solubility Improved Alt2 Boc-2,7-diazaspiro[3.5]nonane Alt2->Lipophilicity Similar Alt2->Basicity Lower? (Strained) Alt2->Shape [3.5] Geometry

Caption: Logical relationship between core scaffolds and their impact on key physicochemical properties.

G start Start: Parallel Reaction Setup reagents 1. Dispense Reagents: - Carboxylic Acid - Spirocyclic Diamine - DIPEA start->reagents coupling 2. Initiate Coupling: Add EDC/HOBt Solution reagents->coupling react 3. React: Stir at RT for 16h coupling->react analysis 4. Analyze: LC-MS for Conversion % react->analysis end End: Comparative Data analysis->end

Caption: Experimental workflow for the parallel amide coupling comparison.

Conclusion and Strategic Outlook

This compound remains a valuable tool in the medicinal chemist's arsenal. However, rational drug design requires a broader palette of building blocks to overcome challenges in ADME-Tox and to explore novel intellectual property space. Spirocyclic diamines like the 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane systems represent powerful, commercially available alternatives.

The 2,6-diazaspiro[3.3]heptane core is particularly noteworthy for its ability to significantly reduce lipophilicity while providing a rigid, novel 3D geometry. The diazaspiro[3.5]nonane scaffolds offer further diversity in vector positioning. By employing a systematic, parallel synthesis approach as outlined in this guide, research organizations can efficiently generate the necessary data to compare these building blocks head-to-head. This enables a data-driven decision on which scaffold is best suited to a specific project's goals, ultimately accelerating the discovery of new, effective, and safer medicines.

References

A Researcher's Guide to the Conformational Rigidity of 4-Boc-4,7-diazaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of conformational constraint is a cornerstone of rational drug design. Pre-organizing a ligand into its bioactive conformation can significantly enhance binding affinity by minimizing the entropic penalty upon binding to its biological target. The 4,7-diazaspiro[2.5]octane scaffold has emerged as a compelling structural motif for achieving this goal. This guide provides an in-depth comparison of the conformational properties of 4-Boc-4,7-diazaspiro[2.5]octane, contrasting it with more flexible diamine alternatives and detailing the experimental and computational methodologies required for a robust assessment.

The Strategic Advantage of the Diazaspiro[2.5]octane Scaffold

The unique architecture of the 4,7-diazaspiro[2.5]octane core stems from the fusion of a piperazine ring and a cyclopropane ring at a quaternary spirocyclic center. This arrangement imparts significant conformational rigidity. Unlike simple cycloalkanes, the cyclopropane ring is planar and lacks the ability to undergo ring flips.[1] This inherent rigidity is transmitted to the attached piperazine ring, substantially restricting its own conformational freedom.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the 4-position further influences the conformational equilibrium, often favoring specific chair or boat-like conformations of the piperazine ring.

This structural constraint is highly desirable in medicinal chemistry. By locking the relative orientation of the two nitrogen atoms and potential substituent vectors, the scaffold allows for a more precise presentation of pharmacophoric features, leading to improved selectivity and potency.

Methodologies for Assessing Conformational Rigidity

A multi-faceted approach combining spectroscopic, crystallographic, and computational techniques is essential for a thorough understanding of a molecule's conformational landscape.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution.[3] For conformationally mobile systems, Variable Temperature (VT) NMR is particularly insightful.[4][5] By monitoring the chemical shifts of protons or carbons at different temperatures, one can observe the coalescence of signals as the rate of conformational exchange increases.[6][7] This allows for the calculation of the energy barrier (Gibbs free energy of activation, ΔG‡) to processes like ring inversion.[5] A higher energy barrier corresponds to greater conformational rigidity.

2. X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique offers a precise "snapshot" of bond lengths, angles, and the preferred conformation adopted in the crystal lattice. This solid-state structure serves as a crucial benchmark for validating the results of computational models and for understanding solid-state packing effects.[1]

3. Computational Modeling: In silico methods are indispensable for exploring the full conformational space of a molecule.[8][9][10] Techniques such as Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers (e.g., chair, twist-boat) and the transition states that connect them. Molecular Dynamics (MD) simulations can further explore the dynamic behavior of the molecule over time, providing a statistical view of the most populated conformational states.[11]

Comparative Analysis: Diazaspiro[2.5]octane vs. Common Diamine Scaffolds

The true value of the this compound scaffold is best understood when compared to more flexible, commonly used diamine building blocks.

ScaffoldKey Structural FeatureExpected Conformational FlexibilityTypical Ring Inversion Barrier (ΔG‡)Notes
This compound Spirocyclic fusion of piperazine and cyclopropaneHigh Rigidity High (literature suggests >15 kcal/mol)The cyclopropane ring severely restricts the piperazine ring's inversion, locking it into a preferred conformation.[1]
1-Boc-piperazine Single six-membered heterocyclic ringModerate Flexibility ~10-11 kcal/molUndergoes a characteristic chair-to-chair ring inversion. The energy barrier is well-documented but significantly lower than sterically locked systems.[12]
1-Boc-homopiperazine (Diazepane) Single seven-membered heterocyclic ringHigh Flexibility Low (~6-8 kcal/mol)The larger ring size allows for multiple low-energy conformations (boat, chair, twist forms) and a lower barrier to interconversion, making it a highly flexible scaffold.[13]

As the data illustrates, the spirocyclic nature of the diazaspiro[2.5]octane derivative provides a substantial increase in conformational stability compared to both piperazine and, most notably, the highly flexible homopiperazine.

Experimental Protocols & Workflows

Protocol: Assessing Ring Inversion Barrier via Variable Temperature (VT) NMR

This protocol outlines the steps to determine the energy barrier for the conformational inversion of the piperazine ring in a this compound derivative.

1. Sample Preparation:

  • Dissolve ~5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., toluene-d8 or deuterated chloroform). The choice of solvent is critical; it must have a wide liquid range to accommodate the required temperature variation.
  • Transfer the solution to a high-quality NMR tube.

2. Initial ¹H NMR Spectrum Acquisition (Room Temperature):

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
  • Identify distinct proton signals that are expected to exchange or change their chemical environment during the ring inversion process (e.g., axial and equatorial protons on the piperazine ring).

3. Low-Temperature NMR Acquisition:

  • Cool the NMR probe in a stepwise manner (e.g., 10 K decrements). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
  • Observe the spectra for signal broadening and eventual splitting into two or more distinct signals as the rate of conformational exchange slows down on the NMR timescale. These separated signals represent the distinct axial and equatorial protons in the "frozen" conformer.

4. High-Temperature NMR Acquisition & Coalescence:

  • From the temperature of the resolved signals, begin to increase the temperature in small increments (e.g., 3-5 K).
  • Carefully monitor the two exchanging signals. Identify the coalescence temperature (Tc) , which is the exact temperature at which the two distinct signals merge into a single broad peak.[5]

5. Data Analysis & Calculation of ΔG‡:

  • Record the coalescence temperature (Tc in Kelvin) and the frequency separation of the two signals (Δν in Hz) from a spectrum at a low temperature where the exchange is slow.
  • Use the following equation to approximate the Gibbs free energy of activation for the ring inversion: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where:
  • R is the gas constant (1.987 cal/mol·K)
  • Tc is the coalescence temperature (K)
  • k is the rate constant at coalescence, calculated as: k = (π * Δν) / √2

Workflow for Conformational Rigidity Assessment

The following diagram illustrates a comprehensive workflow for characterizing the conformational properties of a novel scaffold.

G cluster_0 Synthesis & Purification cluster_3 Data Synthesis & Comparison synthesis Synthesize 4-Boc-4,7- diazaspiro[2.5]octane derivative purification Purify via Chromatography/Recrystallization synthesis->purification vt_nmr Variable Temperature (VT) NMR (Determine ΔG‡ in solution) purification->vt_nmr xray Single Crystal X-Ray Diffraction (Solid-state conformer) purification->xray dft DFT Calculations (Conformer energies, ΔE) purification->dft md Molecular Dynamics (MD) (Population analysis) purification->md synthesis_data Synthesize Data: Solution vs. Solid vs. Theory vt_nmr->synthesis_data xray->synthesis_data dft->synthesis_data md->synthesis_data comparison Compare to Alternatives (e.g., piperazine) synthesis_data->comparison

References

The Strategic Advantage of Spirocyclic Scaffolds: A Comparative Guide to 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Review for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and superior physicochemical properties, medicinal chemists are increasingly venturing into the third dimension of molecular architecture. Moving beyond the flatlands of traditional aromatic scaffolds, the strategic incorporation of rigid, three-dimensional motifs has become a cornerstone of modern drug design. Among these, spirocyclic systems have emerged as particularly powerful tools. This guide provides an in-depth technical review of a versatile building block at the forefront of this trend: 4-Boc-4,7-diazaspiro[2.5]octane .

We will explore the inherent advantages of its unique spirocyclic core, compare its application to more conventional linkers, and provide practical, data-supported insights into its utility. The successful incorporation of the 4,7-diazaspiro[2.5]octane moiety into the FDA-approved drug Risdiplam will serve as a central case study, illustrating the profound impact of this scaffold on therapeutic innovation.

The Spirocyclic Paradigm: Why Three-Dimensionality Matters

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, offer a distinct architectural advantage in drug design.[1][2] Unlike flexible acyclic linkers or planar aromatic systems, spirocycles introduce a defined and rigid three-dimensional geometry into a molecule.[3] This conformational restriction can be leveraged to:

  • Enhance Potency and Selectivity: By pre-organizing functional groups in a specific spatial orientation, spirocycles can optimize interactions with the target protein's binding pocket, leading to increased potency and selectivity.[1][2][4]

  • Improve Physicochemical Properties: A higher fraction of sp³-hybridized carbon atoms, as found in spirocycles, generally correlates with improved solubility, reduced lipophilicity, and better metabolic stability when compared to their flat, aromatic counterparts.[1][3]

  • Explore Novel Chemical Space: The unique three-dimensional shapes of spirocyclic compounds allow for the exploration of new areas of chemical space, providing opportunities to develop novel intellectual property.[3][4]

The this compound building block embodies these advantages, combining the rigidity of the spiro[2.5]octane core with the versatile synthetic handles of a diamine, one of which is conveniently protected for sequential functionalization.[5]

Performance in Application: The Case of Risdiplam

While direct, head-to-head experimental comparisons of this compound with acyclic or simple cyclic analogs in the synthesis of a single target inhibitor are not extensively documented in peer-reviewed literature, its value is powerfully demonstrated by its central role in the structure of Risdiplam (Evrysdi®).[6] Risdiplam is an orally administered small molecule for the treatment of spinal muscular atrophy (SMA).[6]

The structure of Risdiplam incorporates three key heterocyclic fragments: an imidazo[1,2-b]pyridazine, a pyrido[1,2-a]pyrimidin-4-one, and the 4,7-diazaspiro[2.5]octane core.[1][2] The spirocyclic diamine acts as a rigid linker connecting different parts of the molecule, holding them in the optimal conformation for biological activity.

Mechanism of Action: A Tale of Precise Molecular Architecture

Risdiplam's mechanism of action is to modify the splicing of the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[7][8] In SMA patients, the SMN1 gene is deficient, and the SMN2 gene predominantly produces a non-functional, truncated SMN protein because exon 7 is typically excluded during splicing.[7][8] Risdiplam binds to specific sites on the SMN2 pre-mRNA, stabilizing the interaction with the U1 small nuclear ribonucleoprotein (U1 snRNP) complex.[3] This stabilization promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[3][9]

The precise three-dimensional arrangement of the pharmacophoric elements, held in place by the rigid 4,7-diazaspiro[2.5]octane linker, is critical for this highly specific interaction with the pre-mRNA secondary structure. It is highly probable that a more flexible, acyclic linker would not be able to maintain the necessary conformation, leading to a significant loss of potency.

Logical Flow: The Role of the Spirocyclic Scaffold in Risdiplam's Activity

G cluster_0 Molecular Structure of Risdiplam cluster_1 Biological Target & Action Scaffold 4,7-Diazaspiro[2.5]octane (Rigid 3D Core) Pharmacophore_A Pyrido[1,2-a]pyrimidin-4-one Scaffold->Pharmacophore_A Links & Orients Pharmacophore_B Imidazo[1,2-b]pyridazine Scaffold->Pharmacophore_B Links & Orients Target SMN2 pre-mRNA Pharmacophore_A->Target Precise 3D orientation is critical for binding Pharmacophore_B->Target Mechanism Stabilizes U1 snRNP binding, promotes Exon 7 inclusion Target->Mechanism Binds to Outcome Full-length, functional SMN Protein Mechanism->Outcome Leads to Therapeutic_Effect Therapeutic_Effect Outcome->Therapeutic_Effect Treats Spinal Muscular Atrophy

Caption: The rigid 4,7-diazaspiro[2.5]octane scaffold in Risdiplam is crucial for orienting the pharmacophoric elements for effective binding to the SMN2 pre-mRNA target, leading to the production of functional SMN protein.

Experimental Protocols & Data

The synthesis of complex molecules like Risdiplam showcases the practical utility of this compound. The Boc-protecting group allows for the selective reaction of the secondary amine, making it an ideal building block for multi-step syntheses.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The following protocol is a representative example of how the deprotected 4,7-diazaspiro[2.5]octane core is coupled to a heterocyclic system, a key step in the synthesis of Risdiplam and other complex molecules. This step typically follows the deprotection of a Boc- or other protecting group from the spiro-diamine.

Reaction: Synthesis of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-chloropyrido[1,2-a]pyrimidin-4-one.

Materials:

  • 2,7-dichloropyrido[1,2-a]pyrimidin-4-one

  • 4,7-diazaspiro[2.5]octane (or its salt)

  • A suitable base (e.g., K₂CO₃, DIPEA)

  • A polar aprotic solvent (e.g., DMSO, NMP)

Procedure:

  • To a solution of 2,7-dichloropyrido[1,2-a]pyrimidin-4-one (1.0 eq) in DMSO, add 4,7-diazaspiro[2.5]octane (1.2 eq) and K₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

This nucleophilic aromatic substitution reaction demonstrates the reactivity of the secondary amine of the spiro-diamine, which readily displaces a leaving group on an aromatic or heteroaromatic ring. The rigidity of the spiro-scaffold does not impede this fundamental reactivity.

Physicochemical Properties Comparison (Qualitative)

While quantitative experimental data comparing a series of analogs is sparse, we can construct a qualitative comparison based on established medicinal chemistry principles discussed in the literature.[1][4]

PropertyAcyclic Diamine LinkerSimple Piperazine Linker4,7-Diazaspiro[2.5]octane LinkerRationale & Supporting Evidence
Conformational Rigidity Low (High flexibility)Moderate (Chair-boat flips)HighThe spirocyclic nature locks the conformation, reducing the entropic penalty upon binding.[3]
3D Character (Fsp³) Low to MediumMediumHighThe spiro[2.5]octane core increases the fraction of sp³-hybridized carbons, which is correlated with improved clinical success.[1]
Solubility VariableGenerally GoodExpected to be GoodHigher Fsp³ and disruption of planarity can improve solubility compared to flat aromatic linkers.[1]
Metabolic Stability Potentially LowerModeratePotentially HigherRigid structures can be less susceptible to metabolic enzymes. The cyclopropyl group is generally stable.
Synthetic Accessibility HighHighModerateThe synthesis of the spiro-diamine is more complex than simple acyclic or monocyclic diamines.[10]

This table illustrates the trade-offs a medicinal chemist must consider. While synthetically more challenging, the 4,7-diazaspiro[2.5]octane scaffold offers significant advantages in terms of pre-organizing the molecule in a bioactive conformation and improving its drug-like properties.

Experimental Workflow: From Building Block to Final Compound

G cluster_0 Synthesis of Core Intermediate cluster_1 Coupling & Elaboration cluster_2 Final Product start Commercially available starting materials step1 Multi-step synthesis of 4,7-diazaspiro[2.5]octane core start->step1 step2 Protection of one nitrogen (e.g., with Boc anhydride) step1->step2 step3 Coupling of unprotected amine to aromatic/heterocyclic core (e.g., SNAr reaction) step2->step3 This compound (Key Building Block) step4 Boc Deprotection (e.g., TFA or HCl) step3->step4 step5 Coupling of newly free amine to second fragment step4->step5 end_node Final Drug Molecule (e.g., Risdiplam) step5->end_node

Caption: A generalized synthetic workflow illustrating the use of this compound as a key intermediate for the sequential construction of complex drug molecules.

Conclusion and Future Outlook

This compound is more than just a linker; it is a strategic tool for imparting drug-like properties into novel therapeutic candidates. Its rigid, three-dimensional structure offers a distinct advantage over flexible or planar linkers by enhancing molecular recognition and improving physicochemical properties. The successful development and approval of Risdiplam provide compelling validation for the utility of the 4,7-diazaspiro[2.5]octane scaffold in modern drug discovery.

For researchers and drug development professionals, this compound represents a prime opportunity to build next-generation therapeutics. While its synthesis is more involved than that of simpler amines, the potential gains in potency, selectivity, and overall developability make it a highly attractive building block for tackling challenging biological targets. As the demand for molecules with improved properties continues to grow, we anticipate that the application of this compound and related spirocyclic scaffolds will become increasingly prevalent in the pipelines of innovative pharmaceutical research.

References

Unlocking Therapeutic Potential: A Patent Analysis of Novel Compounds from 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can provide a foothold for the development of new therapeutics is a perpetual endeavor in medicinal chemistry. The rigid, three-dimensional structure of spirocyclic systems makes them particularly attractive starting points for designing molecules with improved pharmacological properties. Among these, the 4-Boc-4,7-diazaspiro[2.5]octane scaffold has emerged as a versatile building block, finding its way into a diverse range of biologically active compounds. This guide provides a comparative analysis of patented novel compounds derived from this scaffold, offering insights into their therapeutic applications and performance based on available experimental data.

The Strategic Advantage of the 4,7-Diazaspiro[2.5]octane Core

The 4,7-diazaspiro[2.5]octane moiety offers a unique combination of structural rigidity and synthetic tractability. The spirocyclic nature of the core introduces a well-defined three-dimensional geometry, which can enhance binding affinity and selectivity for biological targets. The presence of two nitrogen atoms at positions 4 and 7 provides convenient handles for chemical modification, allowing for the exploration of a broad chemical space. The Boc (tert-butoxycarbonyl) protecting group at the 4-position is a common feature in synthetic schemes, enabling selective functionalization of the nitrogen at the 7-position.

Comparative Analysis of Patented Compounds

Our analysis of the patent landscape reveals the application of the 4,7-diazaspiro[2.5]octane scaffold in the development of compounds targeting a range of diseases, most notably in the areas of oncology and infectious diseases. Below, we compare patented compounds where this core structure is a key feature, supported by disclosed experimental data.

Kinase Inhibitors: A Prominent Application

The inhibition of protein kinases is a cornerstone of modern cancer therapy. The 4,7-diazaspiro[2.5]octane scaffold has been successfully incorporated into potent kinase inhibitors, demonstrating its utility in this competitive field.

A notable example is found in a European patent for (haloalkoxy)phenyl)pyrimidine-2-amine compounds as kinase inhibitors. One specific compound, N-(5-(5-(4-(difluoromethoxy)phenyl)pyrimidin-2-ylamino)-2-methylphenyl)-4-methyl-4,7-diazaspiro[2.5]octane-7-carboxamide , showcases the integration of the spirocycle. The patent discloses that compounds from this series exhibit IC50 values ranging from 1 nM to 10 µM , indicating potent inhibition of their target kinases[1].

Further illustrating the scaffold's potential, a research article on the discovery of Bone Morphogenetic Protein Receptor Type 2 (BMPR2) selective kinase inhibitors details compounds synthesized using 7-phenyl-4,7-diazaspiro[2.5]octane. One of the lead compounds, CDD-1281 , demonstrated a remarkable IC50 of 1.2 nM for BMPR2 , highlighting the scaffold's contribution to high-potency inhibitors[2][3].

Another patent on pyrimidopyrimidinones as Wee-1 kinase inhibitors utilizes tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in the synthesis of its claimed compounds. The disclosed data for these compounds indicates Wee-1 IC50 values in the range of ≤10 nM to ≥100 nM [4].

Table 1: Comparison of Patented Kinase Inhibitors Incorporating the 4,7-Diazaspiro[2.5]octane Scaffold

Compound/SeriesTarget Kinase(s)Reported IC50Patent/Source
(Haloalkoxy)phenyl)pyrimidine-2-aminesNot specified1 nM - 10 µMEP 219[1]
CDD-1281BMPR21.2 nMJournal of Medicinal Chemistry[2][3]
PyrimidopyrimidinonesWee-1≤10 nM - ≥100 nMWO2015092431A1[4]
Beyond Kinase Inhibition: Expanding Therapeutic Horizons

The versatility of the 4,7-diazaspiro[2.5]octane scaffold extends beyond oncology. A patent for pyrazolo-piperidine substituted indole-2-carboxamides as inhibitors of the Hepatitis B Virus (HBV) demonstrates its application in infectious diseases. A claimed compound incorporating a 4-benzyl-4,7-diazaspiro[2.5]octane-7-carbonyl moiety exhibited antiviral activity with reported EC50 values [5].

Furthermore, the complex, multi-cyclic structure of Risdiplam , a drug approved for the treatment of spinal muscular atrophy, features the 4,7-diazaspiro[2.5]octane core, underscoring the scaffold's presence in clinically successful therapeutics[6].

Experimental Protocols: A Foundation for Discovery

The synthesis of these complex molecules relies on robust and reproducible experimental protocols. The following provides a generalized workflow for the synthesis and biological evaluation of novel compounds based on the this compound scaffold, drawing from methodologies described in the patent literature.

General Synthetic Workflow

The synthesis typically begins with the commercially available this compound. The free secondary amine at the 7-position serves as a nucleophile for coupling with various electrophilic partners.

Caption: Generalized synthetic workflow for derivatization of this compound.

Step-by-Step Protocol for a Representative Coupling Reaction (Buchwald-Hartwig Amination):

  • To a solution of this compound (1.0 eq) and an aryl halide (1.1 eq) in a suitable solvent (e.g., toluene, dioxane) is added a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).

  • A base (e.g., Cs2CO3, 2.0 eq) is added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired protected intermediate.

In Vitro Biological Evaluation: Kinase Inhibition Assay

To assess the performance of the synthesized compounds as kinase inhibitors, a common method is a biochemical assay that measures the inhibition of kinase activity.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol for a Representative Kinase Assay (e.g., using a luminescence-based method):

  • A solution of the target kinase, its specific substrate peptide, and ATP are prepared in an appropriate assay buffer.

  • The test compounds, serially diluted to various concentrations, are added to the wells of a microplate.

  • The kinase/substrate/ATP mixture is added to the wells to initiate the enzymatic reaction.

  • The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • A detection reagent containing a luciferase is added, which generates a luminescent signal that is inversely proportional to the amount of ATP remaining (and thus proportional to kinase activity).

  • The luminescence is measured using a plate reader.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50 value).

Conclusion and Future Outlook

The patent landscape clearly demonstrates that the this compound scaffold is a valuable and validated starting point for the discovery of novel therapeutics. Its successful incorporation into potent kinase inhibitors and other biologically active molecules highlights its potential for generating compounds with desirable pharmacological properties. The rigid, three-dimensional nature of the spirocyclic core likely contributes to the high potency and selectivity observed in several patented examples. As synthetic methodologies continue to evolve, we can anticipate the emergence of an even greater diversity of novel compounds derived from this versatile scaffold, targeting a broader range of diseases and further enriching the pipeline of modern drug discovery.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Boc-4,7-diazaspiro[2.5]octane (CAS No. 674792-08-6). As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond product application to ensure the safety of your personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

The procedures outlined herein are grounded in authoritative safety data and general laboratory best practices. However, they are not a substitute for a thorough review of your institution's specific policies. Always consult with your local Environmental Health & Safety (EHS) office for final guidance , as they are the definitive authority on waste management compliance for your facility.[1][2]

Core Principles: Understanding the Compound and Its Risks

This compound, also known as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is a bifunctional organic intermediate commonly used in the synthesis of complex drug molecules.[3] Its structure, featuring a spirocyclic core and a Boc-protected amine, dictates its reactivity and hazard profile.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[4][5] This means that contact with strong acids will cleave the Boc group, liberating the free diamine and generating isobutylene and carbon dioxide.[4][5] This reactivity is a critical consideration for waste segregation and disposal to prevent unintended reactions in waste containers.

Hazard Identification and Risk Assessment

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful: If swallowed, in contact with skin, or if inhaled.[1]

  • Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6][7]

Upon combustion, it is expected to emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[1] This is a crucial factor in selecting the ultimate disposal method, as uncontrolled burning must be avoided. The compound is stable under normal conditions but should be stored away from heat and incompatible materials like strong oxidizing agents and strong acids.[1]

Summary of Key Chemical Data
PropertyValueSource
Chemical Name tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate[1]
Synonyms This compound[8]
CAS Number 674792-08-6[1]
Molecular Formula C₁₁H₂₀N₂O₂[9]
Molecular Weight 212.29 g/mol [6][9]
Appearance Solid (White to light yellow powder/crystal)[8]
Hazards Harmful (H302+H312+H332), Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[1]
Incompatibilities Strong oxidizing agents, Strong acids[1]
Storage 2-8 °C, in a cool, well-ventilated area, away from heat[1]

Operational Protocol: From Bench to Final Disposal

This section provides a step-by-step methodology for managing waste generated from the use of this compound.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.[10]

  • Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles.[11]

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.[11]

  • Body Protection: A standard laboratory coat.[11]

  • Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. However, all handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[1][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

DisposalWorkflow cluster_prep Pre-Disposal Phase cluster_decision Segregation & Collection cluster_action Disposal Actions cluster_final Final Disposition A Waste Generation (e.g., unused solid, contaminated gloves, empty container) B Characterize Waste A->B C Gross Contamination (Unused reagent, bulk residue) B->C  Solid/Bulk D Trace Contamination (Gloves, wipes, weigh paper) B->D  Lab Debris E Empty Container B->E Container F Collect in designated, sealed, and labeled hazardous 'Solid Chemical Waste' container. C->F G Collect in designated, sealed, and labeled hazardous 'Solid Chemical Waste' container or 'Contaminated Lab Debris' bin. D->G H Decontaminate by triple rinsing with a suitable solvent (e.g., ethanol). E->H L Arrange for pickup by licensed chemical waste handler (via EHS office). F->L G->L I Collect rinsate as 'Liquid Chemical Waste'. Do NOT pour down the drain. H->I J Deface label on empty container. H->J I->L K Dispose of decontaminated container as non-hazardous glass/plastic waste. J->K

Disposal workflow for this compound.
Step-by-Step Disposal Procedures

The cardinal rule of chemical waste management is proper segregation.[2][11]

  • Rationale (Causality): Mixing incompatible waste streams is a primary cause of laboratory incidents. This compound is incompatible with strong acids.[1] Mixing its waste with acidic waste could trigger a rapid, exothermic deprotection reaction, leading to pressure buildup and potential container failure.

  • Procedure:

    • Designate a specific waste container for solid waste contaminated with this compound.

    • Do not mix this waste with any other chemical streams, especially acidic waste, unless explicitly permitted by your EHS office.[11]

Proper containment and labeling are critical for safety and regulatory compliance.

  • Rationale (Causality): Clear, accurate labeling prevents accidental mixing of incompatibles by waste handlers and ensures the final disposal facility can process the material correctly. A securely sealed container prevents the release of harmful dust or vapors.

  • Procedure:

    • Gross Contamination: Collect unused or surplus solid this compound and any material from a spill cleanup in a chemically compatible, leak-proof container with a secure lid.[1][11]

    • Trace Contamination: Collect items with trace contamination, such as gloves, weighing papers, and pipette tips, in a designated, sealed container or a robust, lined cardboard box intended for solid chemical waste.[11]

    • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate"), the associated hazards (Harmful, Irritant), and the accumulation start date.[11][12]

Final disposal must be handled by trained professionals.

  • Rationale (Causality): The hazards associated with this compound (toxicity, production of NOx upon combustion) necessitate disposal methods that can neutralize these risks in a controlled, environmentally sound manner. High-temperature incineration by a licensed facility is the standard and most effective method for complete destruction.[2][11]

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal company.[11]

    • Crucially, do not discharge this chemical or its waste into drains or rivers. [1]

Empty containers are not truly empty and must be decontaminated before being discarded as regular trash.

  • Rationale (Causality): Residual chemical in an "empty" container can still pose a hazard. Triple-rinsing is a widely accepted method to ensure the container is sufficiently clean for disposal as non-hazardous waste. The rinsate itself is considered hazardous waste.

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol, acetone).

    • Collect all rinsate and manage it as liquid chemical waste.[11] Label this waste stream appropriately. Do not pour the rinsate down the drain.

    • After triple-rinsing, deface or remove the original label on the container to prevent confusion.[11]

    • Dispose of the decontaminated container according to your laboratory's procedures for non-hazardous glass or plastic waste.[11]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For a small spill of solid material, proceed with cleanup only if you are trained and have the appropriate PPE and spill kit. For large spills, contact your EHS office immediately.

  • Cleanup:

    • Ensure adequate ventilation, preferably within a fume hood.[1]

    • Gently sweep up the solid material to avoid creating dust.[10]

    • Place the swept-up material and any contaminated cleaning materials (e.g., absorbent pads) into a sealed, labeled container for disposal as hazardous chemical waste.[1][10]

    • Wash the spill area with soap and water once the bulk material is removed.

Final Verification: Trust and Expertise

This guide is built upon the foundational principle of self-validating protocols. Each step is linked to a clear rationale, empowering you, the researcher, to make informed safety decisions. The causality behind avoiding acid contact, segregating waste, and using professional disposal services is rooted in the fundamental chemical properties of this compound and the overarching regulations that govern laboratory safety. By understanding the "why," you enhance the "how," building a culture of safety and trust within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Boc-4,7-diazaspiro[2.5]octane
Reactant of Route 2
Reactant of Route 2
4-Boc-4,7-diazaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.